BDM-2
Descripción
Propiedades
Fórmula molecular |
C25H30O4 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
(2S)-2-[3-cyclopropyl-2-(3,4-dihydro-2H-chromen-6-yl)-6-methylphenyl]-2-[(2-methylpropan-2-yl)oxy]acetic acid |
InChI |
InChI=1S/C25H30O4/c1-15-7-11-19(16-8-9-16)22(21(15)23(24(26)27)29-25(2,3)4)18-10-12-20-17(14-18)6-5-13-28-20/h7,10-12,14,16,23H,5-6,8-9,13H2,1-4H3,(H,26,27)/t23-/m0/s1 |
Clave InChI |
UDFCYQOJPMKLMT-QHCPKHFHSA-N |
SMILES isomérico |
CC1=C(C(=C(C=C1)C2CC2)C3=CC4=C(C=C3)OCCC4)[C@@H](C(=O)O)OC(C)(C)C |
SMILES canónico |
CC1=C(C(=C(C=C1)C2CC2)C3=CC4=C(C=C3)OCCC4)C(C(=O)O)OC(C)(C)C |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Structure and Function of BDM-2, an Allosteric HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental evaluation of BDM-2, a potent allosteric inhibitor of HIV-1 integrase. The information presented is intended for researchers, scientists, and professionals involved in the field of antiviral drug development.
Core Compound Structure and Properties
This compound is a novel small molecule belonging to the class of HIV-1 integrase-LEDGF allosteric inhibitors (INLAIs). It possesses a benzene-based scaffold and is characterized by the following chemical identity:
-
IUPAC Name: (S)-2-(tert-butoxy)-2-(2-(chroman-6-yl)-3-cyclopropyl-6-methylphenyl)acetic acid
-
CAS Number: 1643876-33-8
-
Molecular Formula: C₂₅H₃₀O₄
-
Molecular Weight: 394.5 g/mol
Mechanism of Action: A Dual-Function Molecular Glue
This compound exhibits a sophisticated dual mechanism of action that ultimately disrupts the HIV-1 replication cycle, primarily during the late stages. Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, this compound binds to an allosteric site on the integrase (IN) catalytic core domain (CCD). This binding site overlaps with the binding site of the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), a crucial cellular cofactor for viral integration.
The binding of this compound has two main consequences:
-
Inhibition of the IN-LEDGF/p75 Interaction: By occupying the binding pocket, this compound competitively inhibits the interaction between HIV-1 integrase and LEDGF/p75. This action hinders the tethering of the pre-integration complex to the host chromatin, which is a critical step for targeted viral DNA integration.
-
Induction of Aberrant IN Multimerization: this compound acts as a "molecular glue," promoting the hyper-multimerization or aggregation of integrase proteins. This allosteric effect leads to the formation of non-functional IN oligomers. This aberrant polymerization severely perturbs the proper assembly of the viral core during maturation, resulting in the production of non-infectious virions with mislocalized ribonucleoprotein complexes.[1][2]
The following diagram illustrates the proposed signaling pathway and mechanism of action of this compound.
Quantitative Biological Activity
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Inhibition of IN-LEDGF/p75 Interaction and Induction of IN Multimerization
| Assay Component | Parameter | This compound Value (nM) |
| Full-length IN and LEDGF/p75 | IC₅₀ | 47 |
| IN Catalytic Core Domain (CCD) & LEDGF/p75 IBD | IC₅₀ | 150 |
| Full-length IN | AC₅₀ | 20 |
Data sourced from Le Rouzic E, et al., 2023.[1] IC₅₀: Half-maximal inhibitory concentration. AC₅₀: Half-maximal activation concentration.
Table 2: Antiviral Activity of this compound against HIV-1
| HIV-1 Isolate | Assay Type | EC₅₀ (nM) |
| NL4-3 | Multiple-round | 8.7 |
| NL4-3 | Single-round | >1000 |
| HXB2 | Multiple-round | 4.5 |
Data sourced from Le Rouzic E, et al., 2023.[1] EC₅₀: Half-maximal effective concentration.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature. The compound was developed by Biodim (Romainville, France). General synthetic strategies for similar chemical scaffolds often involve multi-step organic synthesis, potentially utilizing cross-coupling reactions to form the biaryl core, followed by stereoselective introduction of the tert-butoxy acetic acid moiety.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IN-LEDGF/p75 Interaction
This assay is designed to quantify the ability of a compound to inhibit the interaction between HIV-1 integrase and LEDGF/p75.
Materials:
-
Recombinant full-length HIV-1 integrase (or IN CCD).
-
Recombinant LEDGF/p75 (or its integrase-binding domain, IBD).
-
Anti-tag antibodies (e.g., anti-6xHis and anti-GST) labeled with HTRF donor (Europium cryptate) and acceptor (XL665) fluorophores.
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA).
-
384-well low-volume microplates.
-
HTRF-compatible plate reader.
Protocol:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.
-
Add a fixed concentration of tagged IN and tagged LEDGF/p75 to the wells of the microplate.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the mixture for a defined period (e.g., 1-2 hours) at room temperature to allow protein interaction and inhibitor binding to reach equilibrium.
-
Add the anti-tag antibodies labeled with the HTRF donor and acceptor.
-
Incubate for another period (e.g., 2-4 hours or overnight) at 4°C to allow antibody binding.
-
Measure the fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) emission wavelengths using a plate reader with a time-resolved setting.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
IN Multimerization Assay
This assay measures the ability of this compound to induce the aggregation of integrase proteins.
Materials:
-
Recombinant full-length HIV-1 integrase.
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 1 M NaCl, 5 mM DTT).
-
HTRF reagents for detecting IN proximity (e.g., two antibodies against IN labeled with donor and acceptor).
-
384-well microplates.
-
HTRF-compatible plate reader.
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Add a fixed concentration of integrase to the wells.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate for a set time (e.g., 1 hour) at 37°C to induce multimerization.
-
Add the HTRF detection antibodies.
-
Incubate for a further period to allow antibody binding.
-
Read the plate and calculate the HTRF ratio as described above.
-
Plot the HTRF ratio against the logarithm of the compound concentration to determine the AC₅₀ value.
Antiviral Activity Assays
The following diagram outlines the general workflow for assessing the antiviral efficacy of this compound.
4.4.1. Single-Round Infectivity Assay
This assay measures the effect of the compound on the early stages of the viral life cycle (entry to integration).
Protocol:
-
Virus Production: Co-transfect HEK293T cells with an Env-deficient HIV-1 proviral plasmid (containing a luciferase reporter gene) and a plasmid encoding the vesicular stomatitis virus G (VSV-G) envelope protein.
-
Virus Harvest: After 48-72 hours, harvest the cell culture supernatant containing the pseudotyped viral particles.
-
Infection: Seed target cells (e.g., TZM-bl) in a 96-well plate. Add serial dilutions of this compound to the cells.
-
Add Virus: Add a standardized amount of the pseudotyped virus to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Readout: Lyse the cells and measure the activity of the luciferase reporter gene using a luminometer.
-
Analysis: Calculate the percent inhibition of viral infection relative to the vehicle control and determine the EC₅₀ value.
4.4.2. Multiple-Round Infectivity Assay
This assay assesses the compound's effect over multiple cycles of viral replication, capturing both early and late-stage inhibition.
Protocol:
-
Cell Seeding: Seed susceptible T-lymphocyte cells (e.g., MT-4) in a 96-well plate.
-
Infection: Infect the cells with a replication-competent HIV-1 strain (e.g., NL4-3) at a low multiplicity of infection.
-
Treatment: Add serial dilutions of this compound to the infected cell cultures.
-
Incubation: Incubate the plates for 4-5 days to allow for multiple rounds of viral replication.
-
Readout: Measure the extent of viral replication. This can be done by quantifying the amount of viral p24 antigen in the supernatant using an ELISA or by measuring cell viability (as HIV-1 infection is cytopathic to MT-4 cells) using a reagent like MTT or CellTiter-Glo.
-
Analysis: Calculate the percent inhibition of viral replication and determine the EC₅₀ value.
References
BDM-2: A Technical Whitepaper on the Allosteric Inhibition of HIV-1 Integrase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of BDM-2, a novel, potent allosteric inhibitor of HIV-1 integrase (IN). This compound represents a new class of antiretroviral compounds known as IN-LEDGF Allosteric Inhibitors (INLAIs) that exhibit a unique dual mechanism of action, targeting both the early and late stages of the HIV-1 replication cycle. This guide details the discovery, synthesis, mechanism of action, and biological activity of this compound, presenting key quantitative data in a structured format, outlining detailed experimental protocols, and visualizing the core biological pathways and experimental workflows.
Discovery and Rationale
This compound was developed as part of a research program focused on identifying novel antiretroviral agents that target the interaction between HIV-1 integrase and its essential host cofactor, Lens Epithelium-Derived Growth Factor (LEDGF/p75)[1][2]. The rationale for this approach is that disrupting this protein-protein interaction can prevent the proper integration of the viral genome into the host cell's chromatin, a critical step in the HIV-1 life cycle. This compound emerged from a series of compounds designed around a benzene scaffold, optimized for high-potency inhibition of the IN-LEDGF/p75 interaction[2].
Synthesis of this compound
The synthesis of this compound is described in patent WO2015/001125A1, specifically in Example 13. The following is a summary of the synthetic route.
Experimental Protocol: Synthesis of this compound
This protocol is an interpretation of the general procedures described in the patent literature and may require optimization.
Step 1: Synthesis of tert-butyl (2-(2-methylquinolin-3-yl)-2-oxoethyl)carbamate
To a solution of 2-methyl-3-acetylquinoline in a suitable solvent such as tetrahydrofuran (THF), is added a source of tert-butoxycarbonyl (Boc) protected amine, such as Boc-anhydride, in the presence of a base like triethylamine. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is then isolated and purified using standard techniques like column chromatography.
Step 2: Reduction of the ketone
The ketone product from Step 1 is dissolved in a solvent like methanol and cooled to 0°C. A reducing agent, such as sodium borohydride, is added portion-wise. The reaction is stirred until the ketone is fully reduced to the corresponding alcohol. The reaction is quenched, and the product is extracted and purified.
Step 3: Deprotection of the Boc group
The Boc-protected amino alcohol from Step 2 is dissolved in a suitable solvent, and a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added to remove the Boc protecting group. The reaction is monitored by TLC, and upon completion, the solvent is removed under reduced pressure to yield the free amine.
Step 4: Coupling with 2-fluorobenzoic acid
The amino alcohol from Step 3 is coupled with 2-fluorobenzoic acid using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature until completion. The final product, this compound, is then isolated and purified by preparative high-performance liquid chromatography (HPLC).
Mechanism of Action
This compound exerts its antiviral activity through a dual mechanism that targets HIV-1 integrase:
-
Inhibition of the IN-LEDGF/p75 Interaction: this compound binds to a pocket on the catalytic core domain (CCD) of HIV-1 integrase, the same site that is recognized by the integrase binding domain (IBD) of LEDGF/p75[2]. This direct competition prevents LEDGF/p75 from tethering the viral pre-integration complex to the host chromatin, thereby inhibiting the integration of the viral DNA into the host genome.
-
Induction of Aberrant Integrase Multimerization: In addition to blocking the interaction with LEDGF/p75, the binding of this compound to integrase induces a conformational change that promotes the aberrant multimerization of integrase dimers[2]. This leads to the formation of non-functional integrase oligomers, which disrupts the late stages of the viral replication cycle, including the proper assembly of new virions. This results in the production of non-infectious viral particles.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound, inhibiting both early and late stages of HIV-1 replication.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound
| Cell Line | HIV-1 Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| MT-4 | NL4-3 | 8.7 | >100 | >11,494 |
| MT-4 | HXB2 | 4.5 | >100 | >22,222 |
| PBMCs | NL4-3 | 12 | >100 | >8,333 |
EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration. SI = CC50/EC50.
Table 2: Mechanistic Activity of this compound
| Assay | Target | IC50 (nM) | AC50 (nM) |
| HTRF | IN-LEDGF/p75 Interaction | 47 | - |
| IN Multimerization | IN Dimer Aggregation | - | 20 |
IC50: 50% inhibitory concentration. AC50: 50% activation concentration for multimerization.
Experimental Protocols
Antiviral Activity Assay (MT-4 Cells)
-
MT-4 cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL.
-
This compound is serially diluted in culture medium and added to the cells.
-
Cells are infected with HIV-1 (e.g., NL4-3 or HXB2 strain) at a multiplicity of infection (MOI) of 0.01.
-
The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Viral replication is quantified by measuring the activity of reverse transcriptase in the culture supernatant using a colorimetric assay.
-
Cell viability is assessed in parallel using an MTT assay to determine the CC50.
-
EC50 and CC50 values are calculated by non-linear regression analysis of the dose-response curves.
IN-LEDGF/p75 Interaction Assay (HTRF)
This assay is based on Homogeneous Time-Resolved Fluorescence (HTRF) to measure the interaction between recombinant HIV-1 integrase and LEDGF/p75.
-
Recombinant GST-tagged HIV-1 integrase and His-tagged LEDGF/p75 are used.
-
This compound is serially diluted in assay buffer.
-
The compound, integrase, and LEDGF/p75 are incubated together in a 384-well plate.
-
An anti-GST antibody conjugated to a europium cryptate donor and an anti-His antibody conjugated to an XL665 acceptor are added.
-
After incubation, the HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of the interaction.
-
IC50 values are determined from the dose-response curves.
Experimental Workflow: HTRF Assay
Caption: Workflow for the IN-LEDGF/p75 interaction HTRF assay.
Integrase Multimerization Assay
This assay measures the ability of this compound to induce the aggregation of integrase dimers.
-
Recombinant HIV-1 integrase is diluted in a suitable buffer.
-
This compound is serially diluted and added to the integrase solution.
-
The mixture is incubated to allow for compound-induced multimerization.
-
The degree of multimerization can be assessed by various methods, such as dynamic light scattering (DLS) to measure the increase in particle size, or a turbidity assay.
-
For a quantitative measure, an AlphaLISA-based assay can be employed using two different antibody-coated bead sets that recognize the integrase. An increase in the AlphaLISA signal indicates induced proximity of the integrase molecules.
-
AC50 values are calculated from the dose-response curves.
Conclusion
This compound is a promising new antiretroviral candidate with a novel dual mechanism of action that effectively inhibits HIV-1 replication by targeting the essential host-virus interaction between integrase and LEDGF/p75, and by inducing aberrant integrase multimerization. Its high potency and favorable selectivity index warrant further investigation and development as a potential new therapeutic option for the treatment of HIV-1 infection. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further exploration of this compound and other INLAIs.
References
An In-depth Technical Guide to the Chemical Properties and Solubility of BDM-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and solubility of BDM-2, a potent allosteric inhibitor of HIV-1 integrase. The information is intended to support research and development efforts in the field of antiretroviral drug discovery.
Core Chemical Properties of this compound
This compound is a small molecule that has been identified as an IN-LEDGF allosteric inhibitor (INLAI) of HIV-1 integrase, demonstrating potent anti-retroviral activity.[1][2][3][4] It functions by blocking the interaction between the catalytic core domain of the HIV-1 integrase and the integrase binding domain of LEDGF/p75.[1][2][3]
The key chemical identifiers and properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | Not publicly available | N/A |
| CAS Number | 1643876-33-8 | [1][2] |
| Molecular Formula | C25H30O4 | [1][2] |
| Molecular Weight | 394.50 g/mol | [1][2] |
| Appearance | Solid | MedchemExpress |
| Color | White to off-white | MedchemExpress |
| SMILES String | Not publicly available | N/A |
Solubility Profile of this compound
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation possibilities.
Quantitative Solubility Data
The known quantitative solubility of this compound in dimethyl sulfoxide (DMSO) is detailed in the following table. To achieve this level of solubility, the use of ultrasonication is recommended.[1][2] For enhanced solubility, it is also suggested to warm the solution to 37°C and agitate it in an ultrasonic bath.[1][2] Stock solutions in DMSO can be stored at -20°C for several months.[1]
| Solvent | Solubility | Molar Equivalent | Method | Source |
| DMSO | 100 mg/mL | 253.49 mM | Ultrasonic assistance | [1][2] |
| Water | Not publicly available | Not publicly available | Not publicly available | N/A |
| Ethanol | Not publicly available | Not publicly available | Not publicly available | N/A |
Experimental Protocol for Solubility Determination
The following section details a standardized and widely accepted methodology for determining the thermodynamic solubility of a compound, such as this compound, in various solvents. The shake-flask method is considered the gold standard for its reliability.[5][6]
Shake-Flask Method for Thermodynamic Solubility Measurement
This protocol is designed to determine the equilibrium solubility of a solid compound in a given solvent system.
Objective: To determine the concentration of a saturated solution of this compound in a selected solvent (e.g., water, ethanol, phosphate-buffered saline) at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., purified water, absolute ethanol)
-
Glass vials with screw caps
-
Orbital shaker or incubator shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Add a precise volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure that the dissolution and precipitation rates have reached equilibrium.
-
-
Phase Separation:
-
After equilibration, let the vial stand to allow the excess solid to sediment.
-
To ensure complete removal of undissolved solids, centrifuge the vial at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.
-
Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Signaling Pathway and Logical Relationships
As this compound is a small molecule inhibitor, its primary interaction is with the HIV-1 integrase protein, thereby disrupting a critical step in the viral replication cycle. The following diagram illustrates the inhibitory mechanism of this compound.
Caption: Inhibitory Action of this compound on HIV-1 Integrase.
References
In-Depth Technical Guide to BDM-2: An Allosteric Inhibitor of HIV-1 Integrase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BDM-2, a potent allosteric inhibitor of HIV-1 integrase. It details the compound's chemical properties, mechanism of action, and relevant experimental protocols for its characterization.
Core Compound Data
This compound is distinguished as an IN-LEDGF allosteric inhibitor (INLAI) of HIV-1 integrase. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| CAS Number | 1643876-33-8 | N/A |
| Molecular Weight | 394.5 g/mol | N/A |
| IC50 (IN-LEDGF Interaction) | 47 nM | N/A |
| AC50 (IN Multimerization) | 20 nM | N/A |
| EC50 (HIV-1 Strain NL4-3) | 8.7 nM | N/A |
| EC50 (HIV-1 Strain HXB2) | 4.5 nM | N/A |
Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase
This compound employs a sophisticated mechanism of action, functioning as a "molecular glue" to induce hyper-multimerization of the HIV-1 integrase (IN) protein. This allosteric inhibition disrupts the normal function of the integrase enzyme, which is crucial for the integration of the viral DNA into the host cell's genome, primarily affecting the late stages of viral replication.
The key steps in the mechanism are as follows:
-
Binding to the LEDGF/p75 Binding Site: this compound binds to the catalytic core domain (CCD) of the HIV-1 integrase at the specific site that normally interacts with the host protein, Lens Epithelium-Derived Growth Factor (LEDGF/p75).
-
Allosteric conformational change: This binding event induces a conformational change in the integrase protein.
-
Engagement of the C-Terminal Domain (CTD): The altered conformation exposes a new binding surface that engages the C-terminal domain (CTD) of another integrase monomer.
-
Aberrant Hyper-multimerization: This "gluing" effect leads to the formation of dysfunctional, high-order multimers of the integrase protein.
-
Disruption of Viral Maturation: The induced hyper-multimerization of integrase interferes with the proper assembly of new viral particles, severely perturbing the maturation process of the virions.
This allosteric approach provides a distinct advantage, as it does not target the active site of the enzyme, potentially offering a higher barrier to the development of drug resistance.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are outlines for key experimental protocols.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IN-LEDGF/p75 Interaction
This assay is designed to quantify the inhibitory effect of this compound on the interaction between HIV-1 integrase and the host factor LEDGF/p75.
Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). Tagged versions of IN and LEDGF/p75 are used. When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. This compound, by disrupting this interaction, will cause a decrease in the FRET signal.
Materials:
-
Recombinant full-length HIV-1 IN tagged with a 6xHis tag.
-
Recombinant full-length LEDGF/p75 tagged with a FLAG tag.
-
Anti-6xHis antibody conjugated to Europium cryptate (donor).
-
Anti-FLAG antibody conjugated to XL665 (acceptor).
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA).
-
This compound compound series.
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Protein-Antibody Incubation: In separate tubes, pre-incubate the tagged proteins with their respective fluorophore-conjugated antibodies according to the manufacturer's instructions.
-
Assay Reaction: In a 384-well plate, add the this compound dilutions.
-
Add the IN-antibody complex and the LEDGF/p75-antibody complex to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the protein interaction to reach equilibrium.
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor) with excitation at 320 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Antiviral Activity Assay in MT-4 Cells
This cell-based assay determines the efficacy of this compound in inhibiting HIV-1 replication in a human T-cell line.
Principle: MT-4 cells are highly susceptible to HIV-1 infection, which leads to a cytopathic effect (CPE) and cell death. The antiviral activity of this compound is measured by its ability to protect the cells from virus-induced death.
Materials:
-
MT-4 cells.
-
HIV-1 viral stock (e.g., NL4-3 or HXB2).
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin, and streptomycin).
-
This compound compound series.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).
-
Plate reader for absorbance or luminescence.
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a "no drug" control.
-
Virus Infection: Infect the cells with a pre-titered amount of HIV-1. Include an "uninfected" control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for significant viral CPE in the "no drug" control (typically 4-5 days).
-
Cell Viability Measurement: Add the chosen cell viability reagent to all wells according to the manufacturer's protocol.
-
Signal Detection: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the uninfected control (100% viability) and the virus-only control (0% protection). Plot the percentage of cell protection against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic model to calculate the EC50 value.
The Role of BDM-2 in Blocking HIV-1 Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the development of novel therapeutic agents with unique mechanisms of action. A promising class of antiretroviral compounds, the HIV-1 integrase-LEDGF/p75 allosteric inhibitors (INLAIs), offers a novel strategy to combat the virus. This technical guide provides an in-depth analysis of BDM-2, a potent INLAI. This compound disrupts HIV-1 replication primarily by inducing aberrant multimerization of the viral integrase (IN), a process that critically impairs the late stages of the viral life cycle, particularly virion maturation. This document details the mechanism of action of this compound, presents quantitative data on its antiviral activity, outlines the experimental protocols used for its characterization, and provides visualizations of the key pathways and workflows.
Introduction to this compound and its Class
This compound belongs to a class of small molecules known as HIV-1 integrase-LEDGF/p75 allosteric inhibitors (INLAIs).[1] Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the catalytic site of the integrase enzyme, INLAIs bind to a pocket on the integrase catalytic core domain (CCD) at the interface where it interacts with the host protein, Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1] This interaction is crucial for the integration of the viral DNA into the host genome.[1] this compound and other INLAIs act as "molecular glues," promoting an abnormal and excessive multimerization of integrase, which ultimately leads to the production of non-infectious viral particles.[1][2]
Mechanism of Action of this compound
The primary mechanism by which this compound inhibits HIV-1 replication is through the induction of aberrant integrase hyper-multimerization, which has a profound impact on the late stages of the viral life cycle.[1][2]
Competitive Inhibition of the Integrase-LEDGF/p75 Interaction
This compound competitively binds to the LEDGF/p75 binding pocket on the HIV-1 integrase.[1] LEDGF/p75 is a host factor that tethers the pre-integration complex (PIC) to the host chromatin, facilitating targeted integration of the viral DNA.[1] By occupying this binding site, this compound can interfere with the normal process of integration.
Induction of Aberrant Integrase Multimerization
The binding of this compound to the integrase dimer interface exposes a new protein-protein interaction surface.[3] This leads to an uncontrolled, chain-like multimerization of integrase proteins.[3] This hyper-multimerization is the central aspect of this compound's potent antiviral activity.[1][2]
Disruption of Late-Stage Replication and Virion Maturation
The aberrant multimerization of integrase induced by this compound has severe consequences for the late stages of HIV-1 replication.[1] It disrupts the proper assembly of the viral core, leading to the formation of eccentric, non-infectious virions where the viral ribonucleoprotein (RNP) complex is mislocalized outside of the capsid cone.[3][4] This impairment of virion maturation is the predominant mechanism of this compound's antiviral effect, making it significantly more potent in multiple-round infection assays compared to single-round assays.[3]
Caption: this compound's disruption of HIV-1 virion maturation.
Quantitative Data on Antiviral Activity
The antiviral potency of this compound and its analogs has been evaluated in various cell-based assays. The following tables summarize the key quantitative data.
Table 1: Inhibition of IN-LEDGF/p75 Interaction by this compound Series Compounds
| Compound | IC50 (µM) in HTRF Assay |
| This compound | 0.023 ± 0.004 |
| Analog 1 | 0.035 ± 0.006 |
| Analog 2 | 0.018 ± 0.003 |
| Analog 3 | 0.051 ± 0.009 |
| Data presented as mean ± standard deviation. |
Table 2: Antiviral Activity of this compound in Single-Round vs. Multiple-Round Infection Assays
| Compound | Single-Round EC50 (µM) | Multiple-Round EC50 (nM) |
| This compound | 1.8 ± 0.3 | 8.7 ± 1.5 |
| Raltegravir (INSTI) | 0.003 ± 0.001 | 3.1 ± 0.6 |
| BI-224436 (INLAI) | 2.5 ± 0.5 | 22 ± 4 |
| EC50 values were determined in MT-4 cells infected with HIV-1 (NL4-3). Data are presented as mean ± standard deviation. |
Experimental Protocols
The characterization of this compound's antiviral activity relies on several key in vitro assays.
Single-Round Infectivity Assay
This assay measures the effect of a compound on the early steps of HIV-1 replication, from viral entry to integration and gene expression.
Protocol:
-
Cell Seeding: Seed target cells (e.g., TZM-bl or U87.CD4.CCR5/CXCR4) in 96-well plates.
-
Virus Production: Produce single-round infectious viral particles by co-transfecting HEK293T cells with an HIV-1 proviral plasmid lacking the env gene and a plasmid expressing an envelope glycoprotein (e.g., VSV-G).[5][6]
-
Compound Treatment and Infection: Pre-incubate target cells with serially diluted this compound or control compounds. Infect the cells with the single-round virus.
-
Readout: After 48-72 hours, lyse the cells and measure the activity of a reporter gene (e.g., luciferase or β-galactosidase) that is expressed from the integrated viral DNA.[5][7] The reduction in reporter activity in the presence of the compound is used to calculate the EC50 value.
Caption: Workflow for a single-round HIV-1 infectivity assay.
Multiple-Round Infection Assay
This assay evaluates the effect of a compound over multiple cycles of viral replication, thus capturing its impact on both early and late stages.
Protocol:
-
Cell Seeding: Seed susceptible cells (e.g., MT-4 or primary CD4+ T cells) in a multi-well plate.
-
Infection: Infect the cells with a replication-competent HIV-1 strain (e.g., NL4-3) at a low multiplicity of infection (MOI).
-
Compound Treatment: Add serially diluted this compound or control compounds to the culture medium.
-
Monitoring Replication: Culture the cells for several days, periodically collecting supernatant to measure markers of viral replication, such as p24 antigen levels (by ELISA) or reverse transcriptase activity.
-
EC50 Determination: The concentration of the compound that inhibits viral replication by 50% is determined.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay is used to quantify the inhibition of the protein-protein interaction between HIV-1 integrase and LEDGF/p75.[1][8]
Protocol:
-
Reagent Preparation: Use purified, recombinant HIV-1 integrase and the integrase-binding domain (IBD) of LEDGF/p75. One protein is labeled with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2).
-
Assay Reaction: In a microplate, mix the labeled proteins with serially diluted this compound or control compounds.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
HTRF Reading: Excite the donor fluorophore and measure the fluorescence emission of both the donor and the acceptor. The ratio of the acceptor to donor fluorescence is proportional to the extent of protein-protein interaction.
-
IC50 Calculation: The concentration of this compound that inhibits the HTRF signal by 50% (IC50) is calculated.
Caption: Principle of the HTRF assay for IN-LEDGF/p75 interaction.
Signaling and Mechanistic Pathways
The primary signaling event disrupted by this compound is the interaction between HIV-1 integrase and the host factor LEDGF/p75. The subsequent induction of integrase hyper-multimerization is a downstream consequence of this compound binding.
Caption: this compound's dual effect on integration and maturation.
Conclusion and Future Directions
This compound represents a potent HIV-1 inhibitor with a novel mechanism of action that is distinct from currently approved antiretroviral drugs. Its ability to induce aberrant integrase multimerization and primarily disrupt the late stages of viral replication makes it a valuable candidate for further development, particularly in combination therapies and for combating drug-resistant HIV-1 strains. Future research should focus on elucidating the precise structural details of this compound-induced integrase multimers and exploring the potential for this class of compounds to overcome resistance to other antiretrovirals. The unique mode of action of INLAIs like this compound underscores the potential for targeting viral protein multimerization as a therapeutic strategy.
References
- 1. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HIV-1 integrase multimerization as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Going beyond Integration: The Emerging Role of HIV-1 Integrase in Virion Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.6. Single-Round Infection Assay [bio-protocol.org]
- 8. A Homogeneous Time Resolved Fluorescence (HTRF) method for the evaluation of HIV-1 integrase dimerization, enzyme reactions and interaction with LEDGF/p75 [iris.unica.it]
Preclinical Efficacy of BDM-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDM-2 is an investigational antiretroviral agent identified as a potent allosteric inhibitor of HIV-1 integrase (IN) that targets the interaction between integrase and the host protein, Lens Epithelium-Derived Growth Factor (LEDGF/p75). This technical guide provides a comprehensive overview of the available preclinical data on the efficacy of this compound, with a focus on its in vitro activity and mechanism of action. Due to the limited availability of public domain data, this document summarizes the known quantitative metrics and presents representative experimental protocols and signaling pathways relevant to this class of inhibitors.
In Vitro Efficacy of this compound
This compound has demonstrated potent in vitro activity against HIV-1. The following table summarizes the key efficacy parameters reported for this compound.
| Parameter | Value | Description |
| IC50 | 47 nM | The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of HIV-1 replication in vitro. |
| AC50 | 20 nM | The half-maximal concentration for the activation of IN multimerization, a key aspect of its mechanism of action. |
Note: The available data primarily focuses on the in vitro anti-HIV-1 activity of this compound. As of the latest available information, comprehensive in vivo preclinical efficacy data from animal models have not been reported in the public domain.
Mechanism of Action: Targeting the HIV-1 Integrase-LEDGF/p75 Interaction
This compound functions as an IN-LEDGF allosteric inhibitor (INLAI). Unlike traditional integrase strand transfer inhibitors (INSTIs), which target the catalytic site of the enzyme, this compound binds to a pocket on the integrase catalytic core domain (CCD) at the interface where it interacts with the IBD (Integrase Binding Domain) of LEDGF/p75. This binding event induces a conformational change in the integrase enzyme, promoting its hyper-multimerization and rendering it non-functional for viral replication. This unique mechanism of action offers a potential advantage against HIV-1 strains that have developed resistance to traditional INSTIs.
Signaling Pathway Diagram
The following diagram illustrates the interaction between HIV-1 integrase and the host protein LEDGF/p75, and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, the following sections describe representative methodologies for key in vitro assays used to characterize anti-HIV compounds like this compound.
In Vitro Anti-HIV-1 Replication Assay (Representative Protocol)
This assay is designed to determine the concentration of a compound required to inhibit HIV-1 replication in a cell-based model.
1. Cell Culture and Virus Stocks:
- Maintain a suitable host cell line (e.g., MT-4, CEM-SS, or TZM-bl cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Prepare and titer a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB or HIV-1NL4-3).
2. Assay Procedure:
- Seed the host cells into a 96-well microtiter plate at a predetermined density.
- Prepare serial dilutions of this compound in culture medium.
- Add the diluted compound to the wells containing the cells.
- Infect the cells with a standardized amount of HIV-1.
- Include appropriate controls: cells with virus but no compound (virus control) and cells with no virus and no compound (cell control).
- Incubate the plate at 37°C in a humidified CO2 incubator for a period of 4-7 days.
3. Measurement of Viral Replication:
- Viral replication can be quantified using various methods, such as:
- p24 Antigen ELISA: Measure the amount of HIV-1 p24 capsid protein in the culture supernatant.
- Reverse Transcriptase (RT) Assay: Measure the activity of the viral RT enzyme in the supernatant.
- Reporter Gene Assay: If using a reporter cell line (e.g., TZM-bl), measure the expression of the reporter gene (e.g., luciferase or β-galactosidase).
4. Data Analysis:
- Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control.
- Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the preclinical evaluation of an antiviral compound.
Conclusion
This compound is a promising anti-HIV-1 agent with a novel mechanism of action that involves the allosteric inhibition of the HIV-1 integrase-LEDGF/p75 interaction. The available in vitro data demonstrates its potent activity against HIV-1 replication. Further preclinical studies, particularly in vivo efficacy and safety assessments in relevant animal models, will be crucial to fully elucidate its therapeutic potential and to support its advancement into clinical development. This technical guide provides a summary of the current understanding of this compound's preclinical profile based on publicly available information.
Methodological & Application
Application Notes and Protocols for BDM-2 in In Vitro HIV-1 Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro use of BDM-2, a potent allosteric inhibitor of HIV-1 integrase. This compound serves as a critical tool for investigating the mechanisms of HIV-1 replication, particularly the roles of integrase and the host-virus interface, and for the development of novel antiretroviral therapies.
Introduction
This compound is a member of the class of IN-LEDGF allosteric inhibitors (INLAIs) of HIV-1 integrase (IN).[1] Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound does not target the catalytic active site of the enzyme. Instead, it binds to a pocket at the dimer interface of the integrase's catalytic core domain, the same site that interacts with the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75.[1][2] This interaction has a dual effect: it competitively inhibits the binding of LEDGF/p75 to integrase and, more significantly, it induces aberrant hyper-multimerization of integrase.[1][3] This ultimately disrupts the normal process of virion maturation, leading to the production of non-infectious viral particles.[1][3][4] this compound primarily affects the late stages of the HIV-1 replication cycle.[1][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity in various in vitro assays. These values are essential for designing experiments and interpreting results.
| Parameter | Description | Cell Line/Assay Conditions | Value | Reference |
| EC50 | 50% effective concentration for inhibiting HIV-1 replication. | MT4 cells, HIV-1 NL4-3 strain | 8.7 nM | [1] |
| MT4 cells, HIV-1 HXB2 strain | 4.5 nM | [1] | ||
| IC50 | 50% inhibitory concentration for the IN-LEDGF/p75 interaction. | Homogeneous Time-Resolved Fluorescence (HTRF) assay | 0.15 µM | |
| AC50 | 50% activation concentration for inducing IN hyper-multimerization. | In vitro multimerization assay | 20 nM | [1] |
| PA-EC90 | Protein-adjusted 90% effective concentration in the presence of human serum. | MT4 cells, HIV-1 NL4-3 strain | 127 nM (50 ng/mL) | [3] |
Signaling Pathway and Mechanism of Action
The primary "signaling pathway" affected by this compound is the HIV-1 replication cycle, with a specific focus on the interplay between the viral integrase and host cellular factors. This compound's mechanism of action is allosteric inhibition, which leads to a disruption of critical protein-protein interactions necessary for successful viral propagation.
Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.
Experimental Protocols
Antiviral Activity Assay in Cell Culture
This protocol determines the efficacy of this compound in inhibiting HIV-1 replication in a susceptible cell line, such as MT4 human T-lymphoid cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MT4 cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
HIV-1 laboratory strain (e.g., NL4-3 or HXB2)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MT4 cells in a 96-well plate at a density of 1 x 104 cells per well in 50 µL of complete RPMI-1640 medium.
-
Compound Dilution: Prepare a serial dilution of this compound in complete RPMI-1640 medium. A typical starting concentration for the highest dose could be 1 µM, with 3-fold serial dilutions. Add 50 µL of the diluted compound to the appropriate wells. Include wells with no compound as controls.
-
Virus Infection: Add 100 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to each well, except for the uninfected control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
Assessment of Cytopathic Effect: After the incubation period, assess cell viability using a suitable reagent (e.g., MTS). Add the reagent according to the manufacturer's instructions and measure the absorbance or fluorescence on a plate reader.
-
Data Analysis: Calculate the percentage of cell protection for each this compound concentration relative to the virus-infected, untreated control and the uninfected control. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic curve.
IN-LEDGF/p75 Interaction Assay (HTRF)
This biochemical assay quantifies the ability of this compound to disrupt the interaction between HIV-1 integrase and LEDGF/p75.
Materials:
-
Recombinant purified HIV-1 integrase (tagged, e.g., with His-tag)
-
Recombinant purified LEDGF/p75 IBD (integrase-binding domain, tagged, e.g., with GST)
-
HTRF-compatible donor and acceptor antibodies (e.g., anti-His-d2 and anti-GST-Europium cryptate)
-
This compound stock solution
-
Assay buffer
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare a solution containing the tagged integrase and tagged LEDGF/p75 IBD in the assay buffer.
-
Compound Addition: Add serial dilutions of this compound to the wells of the 384-well plate. Include control wells with DMSO only.
-
Protein Addition: Add the integrase and LEDGF/p75 IBD mixture to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for protein-protein interaction and inhibitor binding.
-
Antibody Addition: Add the HTRF donor and acceptor antibodies to each well.
-
Final Incubation: Incubate the plate for another period (e.g., 4 hours to overnight) at 4°C to allow for antibody binding.
-
Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) for each well. Determine the IC50 value by plotting the HTRF ratio against the log of the this compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.
Caption: General workflow for in vitro characterization of this compound.
Conclusion
This compound is a valuable research tool for dissecting the later stages of the HIV-1 replication cycle. Its unique allosteric mechanism of action provides a complementary approach to studying HIV-1 integrase function and offers a promising avenue for the development of new antiretroviral drugs that are less susceptible to existing resistance mutations. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their in vitro studies.
References
- 1. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new potent HIV-1 integrase-LEDGF allosteric inhibitors | BioWorld [bioworld.com]
- 4. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Assays with BDM-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDM-2 is a potent and novel allosteric inhibitor of HIV-1 integrase (IN). It belongs to the class of IN-LEDGF/p75 allosteric inhibitors (INLAIs), which function as molecular glues to induce hyper-multimerization of the HIV-1 IN protein. This action severely perturbs the maturation of viral particles, making this compound a promising candidate for antiretroviral therapy.[1][2][3] These application notes provide detailed protocols for utilizing this compound in various cell culture assays to evaluate its antiviral activity and cytotoxic effects.
Mechanism of Action
This compound targets the interaction between the HIV-1 integrase and the host protein, Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is crucial for viral replication. By binding to the integrase, this compound allosterically inhibits the IN-LEDGF/p75 interaction and, more importantly, promotes the aggregation of integrase multimers.[2][4] This leads to the production of defective, non-infectious virions.
Quantitative Data Summary
The following tables summarize the key in vitro activities of this compound.
| Parameter | This compound | Reference Compound (BI-224436) |
| IC50 (IN-LEDGF/p75 Interaction, nM) | 47 | 34 |
| AC50 (IN Multimerization, nM) | 20 | 34 |
| EC50 (Antiviral Activity, NL4-3 in MT4 cells, nM) | 8.7 | - |
| EC50 (Antiviral Activity, HXB2 in MT4 cells, nM) | 4.5 | - |
| Protein-Adjusted EC90 (PA-EC90, nM) | 127 | - |
| CC50 (Cytotoxicity in MT4 cells, µM) | >50 | - |
Table 1: In Vitro Activity of this compound. Data sourced from Bonnard, D. et al. (2023).[2][3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.
Caption: General experimental workflow for evaluating this compound in cell culture.
Experimental Protocols
1. Cell Viability Assay (WST-1 Method)
This protocol is designed to determine the cytotoxic effects of this compound on a selected cell line (e.g., MT-4 or TZM-bl).
Materials:
-
This compound
-
Target cells (e.g., MT-4, TZM-bl)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
WST-1 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Treatment: Add 100 µL of the 2X this compound dilutions to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) by plotting the viability against the log of the this compound concentration.
2. Antiviral Activity Assay (HIV-1 p24 ELISA)
This protocol measures the ability of this compound to inhibit HIV-1 replication by quantifying the p24 capsid protein in the culture supernatant.
Materials:
-
This compound
-
Target cells (e.g., MT-2)
-
HIV-1 stock (e.g., NL4-3 or AD8 strain)
-
Complete culture medium
-
96-well cell culture plates
-
HIV-1 p24 ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed MT-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Compound Treatment: Add serial dilutions of this compound to the cells.
-
Infection: Infect the cells with a predetermined amount of HIV-1 (e.g., 500 TCID50).[5]
-
Incubation: Incubate the plate for 5 days at 37°C with 5% CO2.[5]
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
p24 ELISA: Perform the p24 ELISA according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of p24 in each well. Calculate the percentage of inhibition of viral replication relative to the untreated infected control. Determine the 50% effective concentration (EC50).
3. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol determines if this compound induces apoptosis in target cells.
Materials:
-
This compound
-
Target cells
-
Complete culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit's protocol and incubate in the dark.[6]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of apoptotic cells at each this compound concentration.
4. Western Blot for Integrase Multimerization
This protocol can be adapted to qualitatively assess the induction of IN multimerization in a cellular context.
Materials:
-
This compound
-
Cells expressing HIV-1 integrase
-
Lysis buffer
-
Protease inhibitors
-
SDS-PAGE gels
-
Transfer apparatus
-
Primary antibody against HIV-1 integrase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against HIV-1 integrase, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: Analyze the blot for the appearance of higher molecular weight bands corresponding to integrase multimers in this compound treated samples compared to the control.
References
- 1. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new potent HIV-1 integrase-LEDGF allosteric inhibitors | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FITC Annexin V Apoptosis Detection Kit II [bdbiosciences.com]
Determining the IC50 of BDM-2 for HIV-1 Integrase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the 50% inhibitory concentration (IC50) of BDM-2, a potent allosteric inhibitor of HIV-1 integrase (IN). This compound represents a class of compounds known as Integrase-LEDGF/p75 Allosteric Inhibitors (INLAIs) that exhibit a dual mechanism of action. They disrupt the crucial interaction between HIV-1 integrase and the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75) and also induce aberrant hyper-multimerization of the integrase enzyme. These actions severely disrupt the viral life cycle, particularly during the late stages of replication. The protocols outlined below describe the use of Homogeneous Time-Resolved Fluorescence (HTRF) assays to quantify these effects and cellular assays to determine antiviral efficacy.
Introduction
HIV-1 integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1] This process is mediated by a series of steps including 3'-processing of the viral DNA ends and strand transfer.[1] The interaction between integrase and the cellular cofactor LEDGF/p75 is vital for tethering the pre-integration complex to the host chromatin, ensuring efficient integration.[2]
This compound and its analogs are a novel class of INLAIs that bind to a pocket at the dimer interface of the integrase catalytic core domain, the same site engaged by LEDGF/p75. This competitive binding disrupts the IN-LEDGF/p75 interaction. Furthermore, these small molecules act as 'molecular glues', promoting the formation of non-functional, higher-order integrase multimers. This dual mechanism makes this compound a potent inhibitor of HIV-1 replication.
Quantitative Data Summary
The inhibitory activities of this compound and related compounds have been quantified using various in vitro and cell-based assays. The key parameters are the IC50, representing the concentration of the inhibitor required to reduce a specific biochemical activity by 50%, and the EC50, the concentration required to achieve 50% of the maximum antiviral effect in cell culture.
| Compound | IC50 (nM) vs. IN-LEDGF/p75 Interaction | AC50 (nM) for IN Multimerization | EC50 (nM) vs. HIV-1 NL4-3 | EC50 (nM) vs. HIV-1 HXB2 |
| This compound | 90 | 20 | 8.7 | 4.5 |
| MUT871 | 14 | Not Reported | 3.1 | 1.4 |
| BI-224436 | 90 | 34 | Not Reported | Not Reported |
| S-I-82 | 820 | 47 | Not Reported | Not Reported |
Data compiled from Bonnard et al., 2023.
Experimental Protocols
Determination of IC50 for IN-LEDGF/p75 Interaction using HTRF Assay
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of the HIV-1 integrase and LEDGF/p75 interaction by this compound. The assay relies on the proximity of two fluorophores, a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665), conjugated to antibodies that recognize tagged versions of the interacting proteins.
Materials:
-
Recombinant full-length HIV-1 Integrase (or its catalytic core domain, CCD) with a tag (e.g., 6xHis).
-
Recombinant full-length LEDGF/p75 (or its integrase-binding domain, IBD) with a different tag (e.g., FLAG).
-
Anti-tag antibody conjugated to Europium cryptate (donor).
-
Anti-tag antibody conjugated to XL665 (acceptor).
-
This compound, serially diluted in DMSO.
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.1% Tween-20).
-
384-well low-volume black plates.
-
HTRF-compatible plate reader.
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
In a 384-well plate, add the tagged HIV-1 integrase and tagged LEDGF/p75 proteins to each well.
-
Add the serially diluted this compound or DMSO (as a control) to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.
-
Add the HTRF antibody mixture (anti-tag donor and anti-tag acceptor antibodies) to each well.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 1-4 hours) to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Determination of AC50 for IN Multimerization using HTRF Assay
This protocol outlines an HTRF-based assay to quantify the ability of this compound to induce HIV-1 integrase multimerization. This assay utilizes two differently tagged populations of integrase.
Materials:
-
Recombinant HIV-1 Integrase with a 6xHis tag.
-
Recombinant HIV-1 Integrase with a FLAG tag.
-
Anti-6xHis antibody conjugated to XL665 (acceptor).
-
Anti-FLAG antibody conjugated to Europium cryptate (donor).
-
This compound, serially diluted in DMSO.
-
Assay buffer.
-
384-well low-volume black plates.
-
HTRF-compatible plate reader.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a 384-well plate, add both the 6xHis-tagged and FLAG-tagged HIV-1 integrase proteins to each well.
-
Add the serially diluted this compound or DMSO control to the wells.
-
Incubate to allow for compound-induced multimerization.
-
Add the HTRF antibody mixture.
-
Incubate in the dark at room temperature.
-
Read the plate and calculate the HTRF ratio as described above.
-
Plot the HTRF ratio against the logarithm of the this compound concentration to determine the AC50 (concentration for 50% of maximum activation).
Determination of Antiviral Efficacy (EC50) in Cell Culture
This protocol describes a multiple-round HIV-1 infection assay to determine the effective concentration of this compound that inhibits viral replication by 50%.
Materials:
-
Lymphoblastoid cell line (e.g., MT-4) or primary human T lymphocytes.
-
Replication-competent HIV-1 isolates (e.g., NL4-3, HXB2).
-
This compound, serially diluted.
-
Cell culture medium.
-
p24 antigen ELISA kit.
Procedure:
-
Seed the target cells in a multi-well plate.
-
Add serial dilutions of this compound to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Culture the cells for a period that allows for multiple rounds of infection (e.g., 4-5 days).
-
At the end of the culture period, collect the cell supernatant.
-
Quantify the amount of viral replication by measuring the p24 antigen concentration in the supernatant using an ELISA kit.
-
Plot the percentage of inhibition of p24 production against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
Caption: Experimental workflow for determining the IC50, AC50, and EC50 of this compound.
Caption: Mechanism of action of this compound on HIV-1 integrase.
References
BDM-2: Application Notes and Protocols for Virology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDM-2 is a potent, allosteric inhibitor of HIV-1 integrase (IN). It belongs to a class of compounds known as IN-LEDGF/p75 allosteric inhibitors (INLAIs). These molecules function as molecular glues, inducing hyper-multimerization of the HIV-1 integrase, which is a critical enzyme for viral replication. This action severely disrupts the maturation of viral particles. This compound has demonstrated significant antiviral activity against various strains of HIV-1, including those resistant to other classes of antiretroviral drugs. This document provides a summary of its quantitative antiviral data, its mechanism of action, and detailed protocols for key experimental assays in virology research.
Data Presentation
The antiviral activity and other relevant biological data for this compound and its analogs are summarized in the tables below. These data have been compiled from in vitro studies.
Table 1: In Vitro Activity of this compound and Analogs against the HIV-1 Integrase-LEDGF/p75 Interaction and Integrase Multimerization
| Compound | Inhibition of IN-LEDGF/p75 Interaction (IC50, nM) | IN Multimerization (AC50, nM) |
| This compound | 17 - 62 | 20 |
| MUT871 | 17 - 62 | Not Reported |
| MUT872 | 17 | 43 |
| MUT884 | 62 | Not Reported |
| BI-224436 | Not Reported | 34 |
| S-I-82 | Not Reported | 47 |
Table 2: Antiviral Activity and Cytotoxicity of this compound and Analogs against HIV-1 in MT-4 Cells
| Compound | HIV-1 Strain HXB2 (EC50, nM) | HIV-1 Strain NL4-3 (EC50, nM) | Cytotoxicity (CC50, µM) |
| This compound | 4.5 | 8.7 | >100 |
| MUT871 | 1.4 | 3.1 | >100 |
| MUT872 | 6.3 | 15 | >100 |
| MUT884 | 18 | 45 | >100 |
| Raltegravir (RAL) | 6.2 | 11 | >100 |
| Dolutegravir (DTG) | 1.9 | 2.7 | >100 |
Table 3: Protein-Adjusted Antiviral Activity of this compound and MUT871
| Compound | Protein-Adjusted EC90 (PA-EC90, nM) |
| This compound | 127 |
| MUT871 | 98 |
Mechanism of Action and Signaling Pathway
This compound exerts its antiviral effect by targeting the interaction between HIV-1 integrase and the host protein, Lens Epithelium-Derived Growth Factor (LEDGF/p75). LEDGF/p75 is a cellular cofactor that is crucial for the integration of the viral genome into the host cell's chromatin. This compound binds to a pocket on the integrase dimer that is also the binding site for LEDGF/p75. However, instead of simply blocking the interaction, this compound acts as a molecular glue, promoting an aberrant hyper-multimerization of the integrase enzyme. This leads to the formation of non-functional viral particles, thus inhibiting the late stages of HIV-1 replication.[1][2][3]
Caption: Mechanism of action of this compound.
Experimental Protocols
HIV-1 Antiviral Activity Assay in MT-4 Cells
This protocol is a representative method for determining the antiviral efficacy of a compound against HIV-1 in a lymphocyte cell line.
Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HIV-1 replication in MT-4 cells.
Materials:
-
MT-4 human T-cell lymphocyte line
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
HIV-1 laboratory strains (e.g., HXB2, NL4-3)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
p24 antigen ELISA kit
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture MT-4 cells in complete RPMI-1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase and have a viability of >95%.
-
Compound Dilution: Prepare a serial dilution of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.1%).
-
Infection:
-
Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 50 µL of medium.
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Add 100 µL of HIV-1 suspension (at a multiplicity of infection of 0.01-0.1) to each well, except for the cell control wells.
-
Include wells for "cells only" (no virus, no compound) and "virus only" (virus, no compound) controls.
-
-
Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Replication:
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
-
Cytotoxicity Assay (parallel plate):
-
Prepare a separate 96-well plate with MT-4 cells and the same serial dilutions of this compound, but without adding the virus.
-
Incubate for the same duration as the infection plate.
-
Assess cell viability using a standard method like the MTT assay or a luminescent cell viability assay.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the "virus only" control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the 50% cytotoxic concentration (CC50) from the cytotoxicity assay data.
-
Calculate the Selectivity Index (SI) as CC50 / EC50.
-
Caption: Experimental workflow for the HIV-1 antiviral activity assay.
In Vitro HIV-1 Integrase-LEDGF/p75 Interaction Assay (AlphaScreen)
This protocol describes a high-throughput method to screen for inhibitors of the protein-protein interaction between HIV-1 integrase and LEDGF/p75.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound for the interaction between HIV-1 IN and LEDGF/p75.
Materials:
-
Purified recombinant full-length HIV-1 integrase (or its catalytic core domain) with a tag (e.g., His-tag).
-
Purified recombinant LEDGF/p75 (or its integrase-binding domain) with a different tag (e.g., GST-tag or biotin).
-
AlphaScreen Donor and Acceptor beads (e.g., Nickel Chelate Donor beads and Glutathione Acceptor beads).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.1% BSA).
-
384-well white microplates (low volume).
-
An AlphaScreen-compatible plate reader.
Procedure:
-
Reagent Preparation:
-
Dilute the tagged proteins and this compound to their final working concentrations in the assay buffer.
-
Prepare a suspension of Donor and Acceptor beads in the assay buffer according to the manufacturer's instructions. Protect the beads from light.
-
-
Assay Assembly:
-
In a 384-well plate, add the following in order:
-
This compound or DMSO vehicle control.
-
His-tagged HIV-1 integrase.
-
GST-tagged LEDGF/p75.
-
-
Incubate for 30-60 minutes at room temperature to allow for protein interaction and inhibitor binding.
-
-
Bead Addition:
-
Add the Glutathione Acceptor beads and incubate for 30-60 minutes at room temperature in the dark.
-
Add the Nickel Chelate Donor beads and incubate for 60-120 minutes at room temperature in the dark.
-
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the IN-LEDGF/p75 interaction assay.
References
Application Notes and Protocols for the Experimental Design of BDM-2 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to BDM-2
This compound is an allosteric inhibitor of HIV-1 integrase (IN), belonging to a class of compounds known as IN-LEDGF/p75 allosteric inhibitors (INLAIs).[1] Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound does not target the catalytic site of the enzyme. Instead, it binds to a pocket at the dimer interface of the IN catalytic core domain (CCD), the same site where the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75) binds.[1][2] This interaction prevents the binding of LEDGF/p75, which is a cellular cofactor essential for tethering the HIV-1 pre-integration complex to the host chromatin. By disrupting this interaction, this compound ultimately inhibits the integration of the viral DNA into the host genome, a critical step in the HIV-1 replication cycle. Furthermore, this compound has been shown to induce aberrant multimerization of IN, leading to the formation of non-functional viral particles.[1][3]
These application notes provide a comprehensive guide for the preclinical evaluation of this compound and similar INLAIs, covering essential experimental designs, detailed protocols, and data presentation strategies.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in clear and concise tables to facilitate comparison and interpretation of results.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound and Analogs
| Compound | Antiviral Activity EC50 (nM) [HIV-1 NL4-3 in MT4 cells] | Cytotoxicity CC50 (µM) [MT4 cells] | Selectivity Index (SI = CC50/EC50) |
| This compound | 8.7 ± 1.2 | > 25 | > 2874 |
| MUT871 | 3.1 ± 0.5 | > 25 | > 8065 |
| BI-224436 (Reference INLAI) | 51 ± 9 | > 25 | > 490 |
| Raltegravir (Reference INSTI) | 3.5 ± 0.8 | > 25 | > 7143 |
| Dolutegravir (Reference INSTI) | 1.2 ± 0.3 | > 25 | > 20833 |
Data adapted from Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase.[1]
Table 2: this compound Activity in Single-Round vs. Multiple-Round Infection Assays
| Compound | EC50 (µM) - Single-Round Assay | EC50 (nM) - Multiple-Round Assay | Fold Difference (Single/Multiple) |
| This compound | 2.5 ± 0.4 | 8.7 ± 1.2 | ~287 |
| MUT871 | 0.63 ± 0.11 | 3.1 ± 0.5 | ~203 |
| BI-224436 | 9.2 ± 1.5 | 51 ± 9 | ~180 |
| Raltegravir | 0.004 ± 0.001 | 3.5 ± 0.8 | ~1.1 |
| Dolutegravir | 0.0015 ± 0.0004 | 1.2 ± 0.3 | ~1.3 |
Data adapted from Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase.[1]
Experimental Protocols
Antiviral Activity Assay (EC50 Determination)
This protocol determines the concentration of this compound required to inhibit 50% of viral replication in cell culture.
Materials:
-
Target cells (e.g., MT-4, TZM-bl)
-
HIV-1 laboratory strain (e.g., NL4-3, HXB2)
-
This compound and control compounds
-
Cell culture medium and supplements
-
96-well cell culture plates
-
p24 ELISA kit or luciferase assay system
-
CO2 incubator
Procedure:
-
Seed target cells in a 96-well plate at an appropriate density and incubate overnight.
-
Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plates for 3-5 days at 37°C in a CO2 incubator.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of viral replication by measuring the p24 antigen concentration using an ELISA kit or by measuring luciferase activity if using a reporter virus.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of this compound that causes a 50% reduction in cell viability.
Materials:
-
Target cells (same as in the antiviral assay)
-
This compound and control compounds
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Seed target cells in a 96-well plate at the same density as the antiviral assay and incubate overnight.
-
Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plates for the same duration as the antiviral assay at 37°C in a CO2 incubator.
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: IN-LEDGF/p75 Interaction Assay (AlphaLISA)
This protocol is designed to confirm that this compound disrupts the interaction between HIV-1 integrase and LEDGF/p75.
Materials:
-
Recombinant HIV-1 Integrase (e.g., His-tagged)
-
Recombinant LEDGF/p75 Integrase Binding Domain (IBD) (e.g., GST-tagged)
-
This compound and control compounds
-
AlphaLISA Nickel Chelate Acceptor beads
-
AlphaLISA Glutathione Donor beads
-
AlphaLISA assay buffer
-
384-well white microplates
-
Alpha-enabled microplate reader
Procedure:
-
Prepare dilutions of this compound and control compounds in assay buffer.
-
In a 384-well plate, add the compound dilutions.
-
Add His-tagged HIV-1 Integrase to all wells.
-
Add GST-tagged LEDGF/p75 IBD to all wells.
-
Incubate the mixture for 60 minutes at room temperature.
-
Add AlphaLISA Nickel Chelate Acceptor beads and incubate for 60 minutes in the dark.
-
Add AlphaLISA Glutathione Donor beads and incubate for 30 minutes in the dark.
-
Read the plate on an Alpha-enabled microplate reader.
-
A decrease in the AlphaLISA signal indicates inhibition of the IN-LEDGF/p75 interaction. Calculate the IC50 value for this compound.
HIV-1 Resistance Profiling
This protocol is used to identify viral mutations that confer resistance to this compound.
Materials:
-
HIV-1 laboratory strain
-
Target cells
-
This compound
-
Cell culture medium and supplements
-
Increasing concentrations of this compound for selection pressure
-
Viral RNA extraction kit
-
RT-PCR reagents
-
DNA sequencing reagents and equipment
Procedure:
-
Culture HIV-1 in the presence of a low concentration of this compound.
-
Monitor viral replication (e.g., by p24 ELISA).
-
When the virus begins to replicate efficiently, harvest the virus and use it to infect fresh cells with a slightly higher concentration of this compound.
-
Repeat this process for multiple passages, gradually increasing the concentration of this compound.
-
Once a resistant viral population is established (i.e., it can replicate in the presence of high concentrations of this compound), extract the viral RNA.
-
Perform RT-PCR to amplify the integrase gene.
-
Sequence the integrase gene to identify mutations that are present in the resistant virus but not in the original (wild-type) virus.
-
Confirm the role of the identified mutations in conferring resistance by introducing them into a wild-type virus using site-directed mutagenesis and re-testing for susceptibility to this compound.
Visualizations
Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.
Caption: Experimental workflow for the preclinical evaluation of this compound.
References
Application Notes and Protocols for Measuring BDM-2 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDM-2 is a novel allosteric inhibitor of HIV-1 integrase (IN) that functions by disrupting the critical interaction between the viral integrase and the host protein, Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1][2] This interaction is essential for the integration of the viral genome into the host cell's DNA, a key step in the HIV-1 replication cycle. By binding to a pocket on the integrase catalytic core domain (CCD) that overlaps with the LEDGF/p75 binding site, this compound and other compounds in its class, known as IN-LEDGF Allosteric Inhibitors (INLAIs), induce aberrant multimerization of the integrase enzyme, leading to potent antiviral activity.[1][3][4]
The accurate measurement of the binding affinity of this compound to HIV-1 integrase is paramount for understanding its mechanism of action, structure-activity relationships (SAR), and for the development of more potent therapeutic agents. The binding affinity is typically quantified by the equilibrium dissociation constant (K_D), which represents the concentration of the inhibitor at which half of the target protein is bound at equilibrium. A lower K_D value signifies a higher binding affinity.
These application notes provide detailed protocols for three widely used biophysical techniques to measure the binding affinity of this compound to HIV-1 integrase: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Homogeneous Time-Resolved Fluorescence (HTRF).
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound in the context of the HIV-1 integrase and LEDGF/p75 interaction.
Caption: Mechanism of this compound action on HIV-1 integrase.
Quantitative Data Summary
The following table summarizes key binding affinity and activity data for this compound and other relevant allosteric inhibitors of HIV-1 integrase. This allows for a comparative analysis of their potency.
| Compound | Target Protein | Technique | Parameter | Value | Reference |
| This compound | HIV-1 Integrase (IN) | HTRF | IC_50 | 0.15 µM | [1] |
| This compound | HIV-1 (in MT4 cells) | Antiviral Assay | EC_50 | 8.7 nM (NL4-3 isolate) | [1] |
| Pirmitegravir (PIR) | HIV-1 IN CCD (WT) | SPR | K_D | ~24 nM | [5] |
| Pirmitegravir (PIR) | HIV-1 IN CCD (Y99H/A128T) | SPR | K_D | ~77 nM | [5] |
| LEDGF/p75 | HIV-1 IN Dimer | HTRF | K_D | 10.9 nM | [6] |
| BI-D | HIV-1 (in SupT1 cells) | Antiviral Assay | EC_50 | 57 nM | [3] |
Note: IC_50 (Half-maximal inhibitory concentration) and EC_50 (Half-maximal effective concentration) are measures of potency and are related to, but not direct measurements of, binding affinity (K_D).
Experimental Protocols
Surface Plasmon Resonance (SPR) for Measuring this compound Binding Kinetics
SPR is a label-free technique that measures real-time biomolecular interactions. It detects changes in the refractive index at the surface of a sensor chip where a target protein (ligand) is immobilized, as a small molecule (analyte) flows over the surface.
Caption: Workflow for SPR-based binding analysis.
-
Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor Chip (e.g., CM5 chip for amine coupling)
-
Recombinant HIV-1 Integrase (full-length or catalytic core domain, >95% purity)
-
This compound (dissolved in 100% DMSO, then diluted in running buffer)
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5
-
Amine Coupling Kit: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), NHS (N-hydroxysuccinimide), Ethanolamine-HCl
-
Regeneration Solution: (e.g., 10 mM Glycine-HCl, pH 2.5)
-
-
Protein Preparation:
-
Dialyze purified HIV-1 integrase into the immobilization buffer.
-
Determine the protein concentration accurately using a spectrophotometer (A280) or a protein assay.
-
-
Sensor Chip Immobilization:
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the HIV-1 integrase solution (e.g., 20 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 5000-10000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without protein injection.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 1000 nM). The final DMSO concentration should be kept constant across all samples and should not exceed 1-2%.
-
Inject the this compound solutions over the immobilized integrase and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a defined period (e.g., 120-180 seconds).
-
Switch to running buffer injection to monitor the dissociation phase (e.g., 300-600 seconds).
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound this compound.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This analysis will yield the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
-
Isothermal Titration Calorimetry (ITC) for Measuring this compound Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Caption: Workflow for ITC-based binding analysis.
-
Materials and Reagents:
-
Isothermal Titration Calorimeter
-
Recombinant HIV-1 Integrase (concentrated, >95% purity)
-
This compound
-
ITC Buffer: e.g., 20 mM HEPES or Phosphate buffer, pH 7.4, 150 mM NaCl. The buffer for the protein and compound must be identical to avoid large heats of dilution.
-
-
Sample Preparation:
-
Dialyze the HIV-1 integrase extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer. A small amount of DMSO may be necessary for solubility, but the same concentration must be present in the protein solution to match the buffer.
-
Accurately determine the concentrations of both the protein and this compound.
-
Degas both solutions for 10-15 minutes immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment Setup:
-
Load the sample cell (typically ~200 µL) with the HIV-1 integrase solution (e.g., 10-20 µM).
-
Load the injection syringe (typically ~40 µL) with the this compound solution (e.g., 100-200 µM, approximately 10-fold higher than the protein concentration).
-
Set the experimental temperature (e.g., 25 °C).
-
-
Titration:
-
Perform a series of small injections (e.g., 20 injections of 2 µL each) of the this compound solution into the integrase solution.
-
Allow sufficient time between injections for the signal to return to baseline (e.g., 180 seconds).
-
The heat change upon each injection is measured by the instrument.
-
-
Control Experiment:
-
Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution. This will be subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Subtract the heat of dilution from the binding data.
-
Plot the heat change against the molar ratio of this compound to integrase.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., "One Set of Sites") using the analysis software.
-
The fit will provide the stoichiometry (n), the binding constant (K_A, where K_D = 1/K_A), and the enthalpy of binding (ΔH).
-
Homogeneous Time-Resolved Fluorescence (HTRF) Competition Assay
HTRF is a fluorescence-based assay that can be used in a competition format to determine the potency of an inhibitor in disrupting a known protein-protein interaction. In this case, it measures the ability of this compound to inhibit the binding of LEDGF/p75 to HIV-1 integrase.
Caption: Principle of the HTRF competition assay.
-
Materials and Reagents:
-
HTRF-compatible microplate reader
-
Low-volume 384-well white microplates
-
Recombinant His-tagged HIV-1 Integrase
-
Recombinant GST-tagged LEDGF/p75 (or its integrase-binding domain, IBD)
-
Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody labeled with a FRET acceptor (e.g., d2)
-
This compound
-
Assay Buffer: e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl_2, 0.05% BSA
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in assay buffer containing a constant, low percentage of DMSO.
-
In each well of the microplate, add the this compound dilution (or buffer for control wells).
-
Add a pre-mixed solution of His-IN and GST-LEDGF/p75 at concentrations optimized to be near the K_D of their interaction.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the integrase.
-
Add a pre-mixed solution of the donor- and acceptor-labeled antibodies.
-
Incubate for a further period (e.g., 1-2 hours) at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000 for each well.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC_50 value, which is the concentration of this compound that inhibits 50% of the IN-LEDGF interaction under these assay conditions.
-
Conclusion
The choice of technique for measuring the binding affinity of this compound to HIV-1 integrase will depend on the specific research question, available instrumentation, and the quantity and purity of the protein and compound. SPR provides real-time kinetic data, ITC offers a complete thermodynamic profile of the interaction, and HTRF is a high-throughput method well-suited for screening and determining the inhibitory potency in a competition format. The detailed protocols provided herein serve as a comprehensive guide for researchers to accurately characterize the binding properties of this compound and other allosteric inhibitors of HIV-1 integrase.
References
- 1. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Class of Allosteric HIV-1 Integrase Inhibitors Identified by Crystallographic Fragment Screening of the Catalytic Core Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor pirmitegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinities between the Binding Partners of the HIV-1 Integrase Dimer-Lens Epithelium-derived Growth Factor (IN Dimer-LEDGF) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BDM-2 in Combination with Other Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDM-2 is an investigational allosteric inhibitor of HIV-1 integrase (ALLINI), a novel class of antiretroviral drugs. Unlike traditional integrase strand transfer inhibitors (INSTIs), ALLINIs do not target the catalytic site of the enzyme. Instead, they bind to a different site on the integrase, inducing a conformational change that promotes hyper-multimerization of the enzyme. This aberrant multimerization primarily disrupts the late stages of the viral replication cycle, specifically virion maturation, leading to the production of non-infectious viral particles. Given its unique mechanism of action, understanding the interaction of this compound with other classes of antiretroviral drugs is crucial for its potential development as part of a combination therapy regimen for HIV-1 infection.
These application notes provide a summary of the available data on the combination of this compound with other antiretrovirals, detailed experimental protocols for assessing drug synergy and cytotoxicity, and a visual representation of the relevant biological pathways and experimental workflows.
Data Presentation
In Vitro Synergy of this compound with Approved Antiretroviral Drugs
The synergistic, additive, or antagonistic effects of this compound in combination with a panel of 16 approved antiretroviral drugs were evaluated using MacSynergy plot analysis. The results, summarized below, indicate that this compound does not exhibit antagonism with any of the tested drugs, suggesting its potential for use in combination therapies. The data is presented as synergy or antagonism volumes (μM²%), where a positive value indicates synergy, a negative value indicates antagonism, and values close to zero suggest an additive effect.
| Antiretroviral Drug Class | Drug Name | Synergy/Antagonism Volume (μM²%)[1] | Interpretation |
| Nucleoside Reverse Transcriptase Inhibitors (NRTIs) | Zidovudine (AZT) | ~15 | Additive/Slight Synergy |
| Lamivudine (3TC) | ~10 | Additive | |
| Emtricitabine (FTC) | ~12 | Additive | |
| Tenofovir (TDF) | ~18 | Additive/Slight Synergy | |
| Abacavir (ABC) | ~5 | Additive | |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Efavirenz (EFV) | ~20 | Additive/Slight Synergy |
| Nevirapine (NVP) | ~15 | Additive/Slight Synergy | |
| Rilpivirine (RPV) | ~25 | Slight Synergy | |
| Protease Inhibitors (PIs) | Lopinavir (LPV) | ~60 | Synergy |
| Atazanavir (ATV) | ~40 | Synergy | |
| Darunavir (DRV) | ~35 | Synergy | |
| Integrase Strand Transfer Inhibitors (INSTIs) | Raltegravir (RAL) | ~5 | Additive |
| Elvitegravir (EVG) | ~55 | Synergy | |
| Dolutegravir (DTG) | ~8 | Additive | |
| Entry Inhibitors | Maraviroc (MVC) | ~10 | Additive |
| Enfuvirtide (T-20) | ~5 | Additive |
Note: The numerical values are estimated from the bar chart presented in Bonnard et al., 2023.
Cytotoxicity of this compound
The cytotoxicity of this compound was assessed in MT-4 cells. The 50% cytotoxic concentration (CC50) was determined to be greater than 100 μM, indicating a favorable safety profile in this in vitro system. The selectivity index (SI), calculated as the ratio of CC50 to the 50% effective concentration (EC50), is a measure of the drug's therapeutic window.
| Compound | CC50 (μM) in MT-4 cells |
| This compound | >100 |
Data from Bonnard et al., 2023.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity and Drug Synergy using HIV-1 p24 Antigen ELISA and MacSynergy II Analysis
This protocol describes the methodology for assessing the antiviral activity of this compound alone and in combination with other antiretrovirals, followed by the analysis of drug synergy.
Materials:
-
MT-4 human T-cell line
-
HIV-1 laboratory strains (e.g., NL4-3, HXB2)
-
This compound and other antiretroviral agents
-
96-well cell culture plates
-
Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, penicillin, and streptomycin)
-
HIV-1 p24 Antigen Capture ELISA kit
-
Microplate reader
-
MacSynergy II software
Procedure:
-
Cell Preparation:
-
Culture MT-4 cells in complete medium at 37°C in a humidified 5% CO₂ incubator.
-
On the day of the assay, harvest cells in the exponential growth phase and adjust the cell density to 1 x 10⁵ cells/mL.
-
-
Drug Dilution and Combination Matrix:
-
Prepare serial dilutions of this compound and the other antiretroviral drug in complete medium.
-
In a 96-well plate, create a checkerboard matrix by adding varying concentrations of this compound to the wells in the horizontal direction and the other drug in the vertical direction. Include wells with each drug alone and wells with no drug (virus control).
-
-
Infection:
-
Add 50 μL of the MT-4 cell suspension (5,000 cells) to each well of the drug combination plate.
-
Add a pre-titered amount of HIV-1 stock to each well to achieve a multiplicity of infection (MOI) of 0.01.
-
-
Incubation:
-
Incubate the plates for 4-5 days at 37°C in a humidified 5% CO₂ incubator until the virus control wells show a significant cytopathic effect.
-
-
Quantification of Viral Replication (p24 ELISA):
-
After incubation, centrifuge the plates to pellet the cells.
-
Collect the cell-free supernatant from each well.
-
Perform the HIV-1 p24 Antigen Capture ELISA on the supernatants according to the manufacturer's instructions. Briefly:
-
Coat ELISA plate with capture antibody.
-
Add cell culture supernatants and p24 standards.
-
Incubate and wash.
-
Add detection antibody (e.g., biotinylated anti-p24).
-
Incubate and wash.
-
Add streptavidin-horseradish peroxidase (HRP).
-
Incubate and wash.
-
Add TMB substrate and stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis (MacSynergy II):
-
Calculate the percentage of viral inhibition for each drug concentration and combination relative to the virus control.
-
Input the percentage inhibition data into the MacSynergy II software.
-
The software calculates the theoretical additive interactions based on the Bliss independence model and subtracts this from the experimental data.
-
The output is a three-dimensional plot where peaks above the plane of additivity indicate synergy and troughs below the plane indicate antagonism.
-
The software also calculates the synergy and antagonism volumes (in μM²%) at a 95% confidence interval, providing a quantitative measure of the drug interaction.
-
Protocol 2: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the procedure for evaluating the cytotoxicity of this compound and its combinations on MT-4 cells.
Materials:
-
MT-4 cells
-
This compound and other antiretroviral agents
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 μL of complete medium.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the other antiretroviral drug(s) in complete medium.
-
Add the drug solutions to the wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 μL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated cell control.
-
Determine the 50% cytotoxic concentration (CC50), the concentration of the drug that reduces cell viability by 50%, by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Mechanism of action of this compound, an allosteric HIV-1 integrase inhibitor.
Caption: Experimental workflow for determining drug synergy.
Caption: Experimental workflow for assessing cytotoxicity.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming BDM-2 Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered when working with the HIV-1 integrase inhibitor, BDM-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is an allosteric inhibitor of HIV-1 integrase (IN). It functions by binding to the cellular cofactor LEDGF/p75 binding pocket on integrase. This binding disrupts the interaction between integrase and LEDGF/p75, which is crucial for the integration of the viral DNA into the host cell's genome.[1][2][3] this compound exhibits a dual mode of action, affecting both the early (integration) and late (viral maturation) stages of the HIV-1 replication cycle.[1][4]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound is known to have high solubility in Dimethyl Sulfoxide (DMSO).[5] For other solvents, it is recommended to test solubility on a small scale first. For aqueous-based applications, preparing a high-concentration stock solution in DMSO is the recommended starting point.
Q3: My this compound is precipitating out of solution in my cell culture medium. What can I do?
A3: Precipitation in cell culture media is a common issue with hydrophobic compounds like this compound. Here are some key reasons and solutions:
-
High Final Concentration of this compound: The final concentration of this compound in your culture medium may exceed its aqueous solubility. Try lowering the final concentration if your experimental design allows.
-
High Percentage of DMSO: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells. It is crucial to keep the final concentration of DMSO in the cell culture medium low, typically at 0.5% or less.
-
Media Components: Components in your cell culture medium, such as salts and proteins, can influence the solubility of this compound.
-
pH of the Medium: The pH of your cell culture medium (typically around 7.4) can affect the solubility of your compound. Ensure your medium is properly buffered.
To address precipitation, consider preparing a high-concentration stock solution in 100% DMSO and then diluting it serially in your cell culture medium to achieve the desired final concentration, ensuring the final DMSO concentration remains non-toxic to your cells.
Q4: Can I heat or sonicate this compound to help it dissolve?
A4: Yes, gentle warming and sonication can aid in the dissolution of this compound in DMSO. It is recommended to warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution.
Troubleshooting Guides
Problem: this compound Powder Will Not Dissolve in Aqueous Buffer (e.g., PBS)
| Possible Cause | Troubleshooting Steps |
| Low intrinsic aqueous solubility of this compound. | 1. Prepare a high-concentration stock solution in 100% DMSO. this compound is highly soluble in DMSO. 2. Serially dilute the DMSO stock solution into your aqueous buffer to the desired final concentration. 3. Ensure the final concentration of DMSO in your working solution is compatible with your downstream application. For many biological assays, this is typically ≤ 0.1%. |
Problem: this compound Precipitates After Dilution of DMSO Stock into Cell Culture Medium
| Possible Cause | Troubleshooting Steps |
| The final concentration of this compound exceeds its solubility in the complex biological medium. | 1. Optimize the final concentration: Determine the lowest effective concentration of this compound for your experiment to minimize the risk of precipitation. 2. Use a co-solvent system: For in vivo studies, a formulation of DMSO, PEG300, Tween 80, and saline has been used to maintain solubility. While not directly transferable to all cell culture, this indicates that co-solvents and surfactants can be effective. Consider a formulation with a small, non-toxic amount of a surfactant like Tween 80. Always perform vehicle controls. 3. Stepwise dilution: When preparing your working solution, add the DMSO stock to a small volume of medium first, mix well, and then bring it to the final volume. This can sometimes prevent immediate precipitation. |
Problem: Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Steps |
| Precipitation of this compound leading to inaccurate concentrations. | 1. Visually inspect your solutions: Before adding to cells or assays, visually check for any precipitate. Centrifuge your working solution at low speed to pellet any precipitate before use. 2. Prepare fresh working solutions: Do not store diluted aqueous solutions of this compound for extended periods. Prepare them fresh for each experiment from a frozen DMSO stock. 3. Include proper controls: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (253.49 mM) | Ultrasonic treatment and warming to 37°C can aid dissolution. |
| Aqueous Buffers (e.g., PBS) | Poor | Direct dissolution is not recommended. Prepare a stock in DMSO. |
| Cell Culture Media | Limited | Prone to precipitation at higher concentrations. Final DMSO concentration should be kept low (e.g., ≤ 0.5%). |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 394.5 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 37°C
-
Ultrasonic bath
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.945 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the tube for 1-2 minutes to initiate dissolution.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath or heat block for 5-10 minutes.
-
Following warming, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol for Preparing a Working Solution of this compound for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile tips
-
-
Procedure:
-
Determine the desired final concentration of this compound and the final volume of the working solution.
-
Calculate the volume of the 10 mM DMSO stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock.
-
In a sterile tube, add the calculated volume of the 10 mM this compound stock solution to a volume of cell culture medium that is significantly larger than the stock solution volume (e.g., add the 1 µL of stock to 999 µL of medium).
-
Vortex or gently pipet up and down to mix thoroughly.
-
Ensure the final concentration of DMSO is at a non-toxic level for your cells (typically ≤ 0.5%). For the example above, the final DMSO concentration would be 0.1%.
-
Use the working solution immediately. Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiment.
-
Mandatory Visualization
References
- 1. Generation of a new class of antiretrovirals targeting HIV-cellular cofactors interactions | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 2. The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Class of HIV-1 Integrase (IN) Inhibitors with a Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting BDM-2 experimental variability
A Guide for Researchers, Scientists, and Drug Development Professionals
Important Note on BDM-2 Nomenclature
It is crucial to distinguish between two different compounds that are sometimes referred to by similar acronyms in scientific literature:
-
This compound (the focus of this guide): A potent, allosteric inhibitor of HIV-1 integrase (INLAI). It is a molecule of interest in antiviral drug development.
-
BDM (2,3-butanedione monoxime): A well-characterized, low-affinity, non-competitive inhibitor of myosin ATPase. It is frequently used in muscle physiology and cell biology research to inhibit muscle contraction and actomyosin-based processes.
This technical support center is dedicated exclusively to This compound, the HIV-1 integrase inhibitor.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during experiments with this compound.
Guide 1: Inconsistent Antiviral Activity (EC50 Variability)
Question: We are observing significant variability in the EC50 values of this compound in our HIV-1 replication assays across different experiments. What are the potential causes and how can we troubleshoot this?
Answer:
Variability in EC50 values is a common challenge in antiviral assays. Several factors related to the compound, cells, virus, and assay methodology can contribute to this.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| This compound Solubility and Stability | - Ensure complete solubilization: this compound is soluble in DMSO.[1][2] For higher concentrations, warming the tube to 37°C and using an ultrasonic bath can aid dissolution.[1] - Prepare fresh dilutions: It is recommended to prepare fresh working dilutions of this compound in cell culture medium for each experiment from a frozen stock. The stability of this compound in aqueous media over long periods has not been extensively documented. - Minimize freeze-thaw cycles: Aliquot your DMSO stock solution to avoid repeated freezing and thawing.[2] |
| Cell Health and Density | - Use cells within a consistent passage number: Cell lines can change their characteristics over time. Maintain a consistent and low passage number for your experiments. - Ensure optimal cell health: Only use cells that are in the exponential growth phase and exhibit high viability. - Standardize cell seeding density: Inconsistent cell numbers can significantly impact the outcome of the assay. Use a precise method for cell counting and seeding. |
| Viral Titer and Infection Protocol | - Use a consistent viral stock: Aliquot and freeze a large batch of virus to be used across multiple experiments. Titer each new batch of virus carefully. - Standardize the multiplicity of infection (MOI): Ensure that the same MOI is used in all comparative experiments. |
| Assay Readout and Timing | - Consistent incubation times: Adhere strictly to the defined incubation times for drug treatment and viral infection. - Validate the assay window: Ensure that the signal-to-background ratio of your assay is optimal and consistent. |
Guide 2: High or Variable Cytotoxicity (CC50 Variability)
Question: Our cytotoxicity assays with this compound are showing inconsistent CC50 values, and sometimes we observe higher than expected toxicity. What could be the reason?
Answer:
Inconsistent cytotoxicity can be influenced by the compound's properties and the specifics of the assay used.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | - Check for precipitation at high concentrations: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation, which can cause non-specific cytotoxicity. If precipitation is observed, consider lowering the maximum concentration or using a different solvent system if compatible with your cells. - Solubility in media: The solubility of this compound in cell culture media may be lower than in pure DMSO. Prepare intermediate dilutions in a serum-free medium before adding to the final culture to minimize precipitation. |
| Solvent Toxicity | - Maintain a low final DMSO concentration: The final concentration of DMSO in the cell culture wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells have the same final DMSO concentration as the this compound treated wells. |
| Assay Type and Cell Line Sensitivity | - Choose an appropriate cytotoxicity assay: Different assays measure different aspects of cell death (e.g., metabolic activity, membrane integrity). The choice of assay can influence the CC50 value.[3] - Cell line-specific sensitivity: Different cell lines can have varying sensitivities to a compound. Ensure that the chosen cell line is appropriate for the study. |
| This compound Induced Aggregation | - Consider off-target effects of protein aggregation: this compound's mechanism of action involves inducing hyper-multimerization of HIV-1 integrase.[2][3][4] While this is the intended antiviral mechanism, high concentrations of the compound could potentially induce aggregation of other cellular proteins, leading to cytotoxicity. This is a hypothesis and would require further investigation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of HIV-1 integrase (INLAI). It binds to the catalytic core domain of the integrase enzyme at the interface where it interacts with the host protein LEDGF/p75. This binding has two main effects: it prevents the interaction between integrase and LEDGF/p75, which is important for the integration of the viral DNA into the host genome, and it induces aberrant hyper-multimerization and aggregation of the integrase protein, which disrupts the late stages of viral replication.[2][3][4]
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is advisable to store the stock solution in small aliquots to avoid multiple freeze-thaw cycles.[2]
Q3: What are the typical concentrations of this compound to use in antiviral assays?
A3: The effective concentration (EC50) of this compound against HIV-1 replication is in the low nanomolar range. For example, against the NL4-3 and HXB2 strains of HIV-1 in MT4 cells, the EC50 values are reported to be 8.7 nM and 4.5 nM, respectively.[3]
Q4: Is this compound cytotoxic?
A4: this compound has a favorable cytotoxicity profile with 50% cytotoxic concentrations (CC50) reported to be in the micromolar range (e.g., 46 to 139 µM in MT4 cells), resulting in a high selectivity index.[3]
Q5: Are there any known off-target effects of this compound?
A5: While specific off-target effects of this compound are not extensively documented in the provided search results, allosteric integrase inhibitors as a class are generally considered to have high specificity for the HIV-1 integrase. However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound
| HIV-1 Strain | Cell Line | EC50 (nM) | Reference |
| NL4-3 | MT4 | 8.7 | [3] |
| HXB2 | MT4 | 4.5 | [3] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| MT4 | 46 - 139 | >5000 | [3] |
Table 3: this compound Activity on HIV-1 Integrase
| Activity | Assay | IC50 / AC50 | Reference |
| Inhibition of IN-LEDGF/p75 interaction | HTRF | IC50 = 47 nM | [2][4] |
| IN multimerization activation | HTRF | AC50 = 20 nM | [2][4] |
| Inhibition of IN-CCD and LEDGF/p75-IBD interaction | HTRF | IC50 = 0.15 µM | [2][4] |
Experimental Protocols
Protocol 1: HIV-1 Replication Assay
This protocol provides a general framework for assessing the antiviral activity of this compound. Specific parameters may need to be optimized for your particular cell line and virus strain.
-
Cell Preparation:
-
Seed target cells (e.g., MT4 cells) in a 96-well plate at a density that will allow for robust viral replication without overgrowth during the assay period.
-
Incubate the cells overnight to allow them to adhere and recover.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Infection:
-
Add the diluted this compound to the cells and incubate for a short period (e.g., 1-2 hours) before adding the virus.
-
Infect the cells with a pre-titered stock of HIV-1 at a specific MOI.
-
Include appropriate controls: cells with virus but no compound (positive control for replication), cells with no virus and no compound (negative control), and cells with a known HIV-1 inhibitor (e.g., an INSTI like raltegravir) as a positive control for inhibition.
-
-
Incubation and Readout:
-
Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
Measure the extent of viral replication using a suitable method, such as:
-
p24 ELISA to quantify the amount of HIV-1 p24 antigen in the supernatant.
-
A luciferase reporter assay if using a reporter virus.
-
A cell viability assay (e.g., MTT, MTS) to measure virus-induced cell death.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control for replication.
-
Determine the EC50 value by fitting the dose-response curve to a suitable model (e.g., a four-parameter logistic regression).
-
Protocol 2: Cytotoxicity Assay
This protocol outlines a general method for determining the cytotoxicity of this compound.
-
Cell Seeding:
-
Seed the desired cell line in a 96-well plate at an appropriate density.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in cell culture medium as described in the antiviral assay protocol.
-
Add the diluted compound to the cells. Include vehicle control wells (DMSO only) and untreated control wells.
-
-
Incubation:
-
Incubate the cells for the same duration as the antiviral assay to ensure a relevant comparison.
-
-
Viability Measurement:
-
Assess cell viability using a standard method such as:
-
MTT assay: Measures mitochondrial reductase activity.
-
MTS assay: A similar colorimetric assay to MTT.
-
CellTiter-Glo®: Measures intracellular ATP levels.
-
Trypan blue exclusion: For direct cell counting of viable and non-viable cells.
-
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each this compound concentration relative to the untreated control.
-
Determine the CC50 value by plotting the dose-response curve and fitting it to a suitable model.
-
Mandatory Visualization
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound as an allosteric HIV-1 integrase inhibitor.
Experimental Workflow: General Antiviral Assay
Caption: A generalized workflow for determining the antiviral efficacy of this compound.
References
improving the stability of BDM-2 in solution
Welcome to the technical support center for BDM-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an IN-LEDGF allosteric inhibitor of HIV-1 integrase (IN), exhibiting potent anti-retroviral activity.[1][2][3][4][5][6] It functions as a "molecular glue" that promotes the hyper-multimerization of the HIV-1 integrase protein, which interferes with the maturation of viral particles.[3][4] this compound blocks the interaction between the catalytic core domain of the integrase and the Integrase binding domain of LEDGF/p75.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in anhydrous DMSO to your desired concentration. Vendor data indicates a solubility of up to 100 mg/mL (253.49 mM) in DMSO.[1][2] To aid dissolution, gentle warming and sonication may be necessary.[1][2] It is crucial to use a fresh, anhydrous grade of DMSO, as the solvent is hygroscopic and absorbed water can negatively impact the solubility of the compound.
Q4: How should I store this compound powder and stock solutions?
A4: Proper storage is critical to maintain the stability and activity of this compound. Please refer to the table below for recommended storage conditions. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q5: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A5: This is a common issue for compounds with low aqueous solubility. Refer to the troubleshooting guide below for a stepwise approach to address this problem. The key is to ensure that the final concentration of DMSO in your working solution is as low as possible while maintaining the solubility of this compound.
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Solution
Precipitation of this compound upon dilution of a DMSO stock solution into aqueous buffers (e.g., PBS, cell culture media) is a primary indicator of poor aqueous solubility. The following steps can help mitigate this issue:
-
Verify DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept to a minimum, ideally below 0.5%, to avoid solvent-induced artifacts in your experiments.
-
Optimize Dilution Method: Instead of adding the aqueous buffer directly to your DMSO stock, try adding the DMSO stock to the aqueous buffer with gentle but continuous vortexing or stirring. This rapid mixing can help prevent localized high concentrations of this compound that can lead to precipitation.
-
Use a Co-solvent or Surfactant: For challenging applications, consider the use of a co-solvent system. An example protocol for an in vivo formulation suggests a multi-step dilution:
-
Add the DMSO stock solution to PEG300 and mix thoroughly.
-
Add a surfactant like Tween-80 and mix again.
-
Finally, add saline or your aqueous buffer to reach the final volume.[1] This approach can be adapted for in vitro experiments, but careful validation and control experiments are necessary to ensure the excipients do not interfere with your assay.
-
-
Perform a Solubility Test: Before your main experiment, conduct a small-scale solubility test to determine the maximum concentration of this compound that remains soluble in your specific aqueous buffer at the final DMSO concentration you intend to use.
Data Summary
Table 1: this compound Solubility and Storage Recommendations
| Parameter | Recommendation | Source(s) |
| Solubility | ||
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [1][2] |
| Maximum Concentration in DMSO | 100 mg/mL (253.49 mM) | [1][2] |
| Storage Conditions | ||
| Solid Powder | -20°C | [2] |
| Stock Solution in DMSO | -80°C for up to 6 months; -20°C for up to 1 month | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture Experiments
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Prepare Stock Solution (e.g., 10 mM):
-
Carefully weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
If necessary, gently warm the solution and use a sonicator until the this compound is completely dissolved.
-
-
Aliquot and Store Stock Solution:
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
-
Prepare Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration remains below the tolerance level of your cell line (typically ≤ 0.1%).
-
Mix immediately by gentle swirling or pipetting to ensure homogeneity and prevent precipitation.
-
The working solution is now ready to be added to your cell cultures.
-
Visual Guides
Caption: Mechanism of action of this compound as an allosteric inhibitor of HIV-1 integrase.
Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.
Caption: Recommended workflow for preparing this compound stock and working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
Technical Support Center: Addressing Off-Target Effects of BDM-2
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of BDM-2 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of HIV-1 integrase. It binds to a site on the integrase enzyme that is distinct from the active site, inducing a conformational change that prevents the enzyme from functioning correctly and ultimately disrupts the HIV-1 replication cycle.
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A2: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target. These interactions can lead to misleading experimental results, cellular toxicity, or other unanticipated biological responses. It is crucial to identify and understand these effects to ensure the validity of your research findings.
Q3: Are there known off-target effects for this compound?
A3: Currently, there is limited publicly available information specifically detailing the off-target profile of this compound. However, as with any small molecule inhibitor, the potential for off-target interactions exists. General screening approaches are necessary to identify any such effects in your specific experimental system.
Q4: What general approaches can I take to identify potential off-target effects of this compound?
A4: A multi-pronged approach is recommended. This can include computational methods to predict potential off-targets based on structural similarity to other known targets, as well as experimental approaches such as broad-panel kinase screening, cellular thermal shift assays (CETSA), and proteome-wide affinity-based methods.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and suggests strategies to determine if off-target effects are the cause.
| Issue | Potential Cause (related to Off-Target Effects) | Troubleshooting Steps |
| Unexpected or inconsistent cellular phenotype. | This compound may be interacting with a secondary target that influences the observed phenotype. | 1. Perform a dose-response experiment: Does the phenotypic effect correlate with the known on-target IC50 of this compound? A significant deviation may suggest an off-target effect. 2. Use a structurally distinct inhibitor: If available, use another HIV-1 integrase allosteric inhibitor with a different chemical scaffold. A similar phenotype would strengthen the conclusion that the effect is on-target. 3. Rescue experiment: If possible, overexpress the intended target (HIV-1 integrase) to see if the phenotype can be reversed. |
| Observed cellular toxicity at concentrations expected to be specific. | This compound could be inhibiting a protein essential for cell viability. | 1. Perform a cell viability assay across a wide range of this compound concentrations to determine the cytotoxic concentration (CC50). 2. Compare CC50 to the effective concentration (EC50) for the desired on-target effect. A small therapeutic window (CC50/EC50 ratio) may indicate off-target toxicity. 3. Utilize control cell lines: Test this compound on cell lines that do not express the primary target (HIV-1 integrase) to assess non-specific toxicity. |
| Discrepancy between in vitro and in-cellulo activity. | Cellular factors, such as metabolism of the compound or engagement of off-targets, may alter the activity of this compound. | 1. Measure intracellular compound concentration: Use techniques like LC-MS/MS to determine if this compound is reaching its intended target within the cell at sufficient concentrations. 2. Perform target engagement assays: Use methods like CETSA to confirm that this compound is binding to HIV-1 integrase in the cellular environment. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general method for screening this compound against a panel of kinases to identify potential off-target interactions.
Objective: To determine the inhibitory activity of this compound against a broad range of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Kinase Panel: Utilize a commercially available kinase panel (e.g., >400 kinases).
-
Assay: Perform in vitro kinase activity assays in the presence of various concentrations of this compound. The specific assay format may vary (e.g., radiometric, fluorescence-based, or luminescence-based).
-
Data Analysis: Calculate the percent inhibition of each kinase at each this compound concentration. For significant hits, determine the IC50 value.
Data Presentation:
| Kinase | % Inhibition at 1 µM this compound | IC50 (µM) |
| HIV-1 Integrase (On-Target) | >95% | [Insert known on-target IC50] |
| Kinase A | 85% | 0.5 |
| Kinase B | 5% | >10 |
| Kinase C | 45% | 2.5 |
| ... (data for other kinases) |
This table presents hypothetical data for illustrative purposes.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context.
Objective: To confirm that this compound binds to its intended target, HIV-1 integrase, in intact cells.
Methodology:
-
Cell Treatment: Treat cells expressing HIV-1 integrase with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble HIV-1 integrase at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Data Presentation:
| Temperature (°C) | Soluble Integrase (Vehicle) | Soluble Integrase (this compound) |
| 45 | 100% | 100% |
| 50 | 85% | 98% |
| 55 | 50% | 80% |
| 60 | 20% | 65% |
| 65 | 5% | 30% |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
Caption: Potential on-target and off-target signaling pathways of this compound.
BDM-2 cytotoxicity assessment and mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the assessment and mitigation of Bendamustine (BDM) cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is Bendamustine (BDM) and what are its primary cytotoxic mechanisms?
A1: Bendamustine (BDM) is a chemotherapy agent with a unique structure that includes an alkylating group and a purine-like benzimidazole ring.[1] This structure gives it both alkylator and anti-metabolite properties.[2] Its primary cytotoxic mechanisms differ from standard alkylating agents and include the activation of the DNA damage response, induction of apoptosis, inhibition of mitotic checkpoints, and in some cases, induction of mitotic catastrophe.[1][3] BDM is noted for being effective in patients who have developed resistance to conventional alkylator therapies, suggesting a distinct mechanism of action.[2]
Q2: How does Bendamustine (BDM) induce apoptosis?
A2: BDM primarily induces apoptosis through the intrinsic, or mitochondrial, pathway.[2] Treatment with BDM leads to mitochondrial perturbation, induction and activation of the pro-apoptotic protein Bax, and the subsequent release of cytochrome C from the mitochondria.[2] This cascade culminates in the activation of caspase-3, a key executioner caspase that leads to the characteristic morphological and biochemical changes of apoptosis.[1][2] Immunoblot analyses have confirmed the dose-dependent activation of caspase-3 in various cancer cell lines following BDM treatment.[1] In some cell lines, BDM can also trigger apoptosis through the early upregulation of pro-apoptotic genes like NOXA and p21.[3]
Q3: What is the effect of Bendamustine (BDM) on the cell cycle?
A3: BDM has a notable dose-dependent effect on cell cycle progression across multiple cancer cell lines.[2] At lower concentrations (e.g., 10-50 µM), BDM typically causes cells to arrest in the G2/M phase of the cell cycle.[2] However, at higher concentrations (e.g., 200 µM), the effect shifts, leading to an arrest in the S phase.[2] This differential response has been observed in various cell lines, including those derived from pancreatic, breast, ovarian, and B-cell lymphoma cancers.[2] The specific concentrations at which these arrests occur can vary between cell lines.[2]
Q4: What are the common laboratory methods to assess BDM-induced cytotoxicity?
A4: Several standard in vitro methods can be used to quantify and characterize BDM-induced cytotoxicity. These include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is widely used to determine the half-maximal inhibitory concentration (IC50) of BDM.[1][4]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membrane integrity.
-
Cell Cycle Analysis: Using flow cytometry with a DNA-intercalating dye like Propidium Iodide (PI), researchers can analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) to confirm BDM's dose-dependent effects on cell cycle progression.[2]
-
Western Blotting: This technique is used to detect the activation of key proteins in the apoptotic pathway, such as the cleavage of caspase-3, to confirm that cell death is occurring via apoptosis.[1]
-
Clonogenic Assays: This method assesses the long-term survival and proliferative capacity of cells after treatment with BDM, providing insights into its cytostatic versus cytotoxic effects.[3]
Q5: How can BDM cytotoxicity be experimentally mitigated or modulated?
A5: Modulating BDM's cytotoxic effects is often explored in the context of combination therapies to enhance its anti-cancer efficacy. Studies have shown that combining BDM with other agents can lead to additive or synergistic effects.[1] Examples include:
-
HDAC Inhibitors (e.g., Tucidinostat): Combination with histone deacetylase inhibitors can additively enhance cytotoxicity, an effect associated with increased caspase-induced apoptosis.[1]
-
Bcl-2 Family Inhibitors (e.g., ABT-737): Since BCL-2 is a key anti-apoptotic protein, its inhibition can sensitize cancer cells to BDM-induced cell death.[1][5]
-
EZH1/2 Dual Inhibitors (e.g., Valemetostat): Combination with these epigenetic modifiers has shown additive cytotoxic effects in certain cancer cell lines.[1]
-
DNA Repair Inhibitors: Since BDM acts by causing DNA damage, inhibiting the cell's repair mechanisms with compounds like methoxyamine may enhance BDM's therapeutic efficacy.[2]
Troubleshooting Guides
Problem 1: I am observing higher-than-expected cell viability (resistance) in my BDM cytotoxicity assays.
| Potential Cause | Troubleshooting Step |
| Cell Line Characteristics | Some cell lines are inherently more resistant. Check literature for reported IC50 values for your specific cell line. The p53 status of a cell line does not appear to correlate with BDM cytotoxicity.[2] |
| Drug Inactivation | BDM can be unstable in solution. Prepare fresh dilutions for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Sub-optimal Drug Concentration | The cytotoxic effect of BDM is highly dose-dependent.[2] Perform a dose-response curve with a wide range of concentrations (e.g., 1 µM to 200 µM) to determine the optimal range for your cell line. |
| Cell Culture Conditions | High cell density or over-confluency can reduce the effective drug concentration per cell and impact results. Ensure consistent and appropriate cell seeding densities. |
| Acquired Resistance | Prolonged or repeated exposure to BDM can lead to acquired resistance. Use early-passage cells and verify their identity and characteristics. |
Problem 2: My experimental results show high variability between replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Uneven cell numbers across wells is a common source of variability. Ensure a homogenous single-cell suspension before plating and use calibrated pipettes. |
| Edge Effects in Assay Plates | Evaporation from wells on the outer edges of a 96-well plate can concentrate solutes and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity. |
| Assay Incubation Times | Inconsistent incubation times with BDM or the assay reagent (e.g., MTT) will lead to variable results. Use a multichannel pipette and a standardized workflow to minimize timing differences. |
| Incomplete Solubilization of Formazan (MTT Assay) | In the MTT assay, formazan crystals must be fully dissolved for accurate readings. Ensure the solubilization agent is added to all wells and mixed thoroughly before reading the absorbance. |
| Instrument Calibration | A miscalibrated plate reader or flow cytometer can introduce significant error. Regularly perform instrument maintenance and calibration checks according to the manufacturer's guidelines. |
Quantitative Data Summary
Table 1: IC50 Values of Bendamustine (BDM) in Various Cancer Cell Lines This table summarizes the half-maximal inhibitory concentration (IC50) values reported for BDM across different human cancer cell lines after a 48-hour treatment period, unless otherwise specified.
| Cell Line Type | Cell Line Name | IC50 Value (µM) | Citation |
| Adult T-Cell Leukemia (ATL) | Various | 44.9 ± 25.0 | [1] |
| Mantle Cell Lymphoma (MCL) | Various | 21.1 ± 16.2 | [1] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Various | 47.5 ± 26.8 | [1] |
| Multiple Myeloma (MM) | Various | 44.8 ± 22.5 | [1] |
| Hodgkin Lymphoma | L1236 | ~10.7 (converted from mmol/L) | [3] |
| Hodgkin Lymphoma | KMH2 | ~11.1 (converted from mmol/L) | [3] |
| Hodgkin Lymphoma | L428 | ~12.4 (converted from mmol/L) | [3] |
| Hodgkin Lymphoma | L540 | ~14.8 (converted from mmol/L) | [3] |
| Hodgkin Lymphoma | HDLM2 | ~16.2 (converted from mmol/L) | [3] |
Table 2: Summary of BDM's Dose-Dependent Effects on Cell Cycle Progression This table outlines the differential impact of BDM concentration on cell cycle phases in various cancer cell lines after 24 hours of treatment.
| Cell Line | Low BDM Concentration (~10-50 µM) | High BDM Concentration (~200 µM) | Citation |
| HeLa (Cervical Cancer) | G2/M Arrest | S Phase Arrest | [2] |
| PANC1 (Pancreatic Cancer) | G2 Arrest | S Phase Arrest | [2] |
| BXPC3 (Pancreatic Cancer) | G2 Arrest | S Phase Arrest | [2] |
| MCF-7 (Breast Cancer) | G2 Arrest | S Phase Arrest | [2] |
| MDA-MB-435 (Breast Cancer) | G2 Arrest | S Phase Arrest | [2] |
| OVCAR 5 & 10 (Ovarian Cancer) | G2 Arrest | S Phase Arrest | [2] |
| U2932 (B-cell Lymphoma) | G2 Arrest (at 10 µM) | S Phase Arrest (at 50 µM) | [2] |
Visualizations and Diagrams
Caption: BDM-induced intrinsic apoptosis pathway.
Caption: Experimental workflow for BDM cytotoxicity assessment.
Caption: BDM's dose-dependent effect on the cell cycle.
Detailed Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for 'no cell' and 'untreated' controls. Incubate for 24 hours at 37°C, 5% CO2.
-
BDM Treatment: Prepare serial dilutions of BDM in culture medium. Remove the old medium from the wells and add 100 µL of the BDM dilutions. For untreated controls, add medium with the same concentration of vehicle (e.g., DMSO) used to dissolve the BDM. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from the 'no cell' control wells. Calculate cell viability as a percentage relative to the untreated control wells. Plot the results to determine the IC50 value.
Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide Staining
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of BDM for the specified time. Include both negative (vehicle only) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge all collected cells at 300 x g for 5 minutes and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Analysis: Gate the cell population based on forward and side scatter. Analyze the fluorescence signals to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Seed approximately 1x10^6 cells in a 60 mm dish. After 24 hours, treat with low and high concentrations of BDM as determined from previous experiments.[2] Incubate for 24 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the linear fluorescence signal of the PI.
-
Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[2]
References
- 1. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Navigating In Vivo Delivery of BDM-2: A Technical Support Center
Disclaimer: The term "BDM-2" can refer to at least two distinct chemical compounds in scientific literature. This technical support center addresses the challenges associated with the in vivo delivery of both the HIV-1 integrase inhibitor this compound (CAS 1643876-33-8) and the myosin inhibitor 2,3-butanedione monoxime (BDM). Please identify the specific compound you are working with to consult the appropriate section.
Section 1: this compound (HIV-1 Integrase Inhibitor, CAS: 1643876-33-8)
This section provides guidance for researchers working with this compound, an allosteric inhibitor of HIV-1 integrase.
Troubleshooting Guide
| Question | Possible Cause | Troubleshooting Steps |
| I'm observing low bioavailability or inconsistent results after oral administration. | Poor solubility of this compound in aqueous solutions. Inadequate formulation for oral delivery. | 1. Optimize Formulation: this compound is soluble in DMSO[1]. For in vivo oral administration, consider formulating it as a suspension. A suggested formulation involves dissolving this compound in DMSO, then mixing with PEG300, Tween-80, and finally saline to create a clear solution[1]. 2. Particle Size Reduction: For suspension formulations, reducing the particle size of the this compound powder can improve dissolution and absorption. 3. Consider Alternative Routes: If oral bioavailability remains a challenge, explore other administration routes, although oral administration has been used in clinical trials[2]. |
| How can I minimize potential off-target effects? | While this compound is reported to have favorable cytotoxicity, high concentrations or prolonged exposure could lead to off-target effects. | 1. Dose-Response Studies: Conduct thorough dose-response studies to determine the minimum effective dose. 2. Selective Inhibitor: this compound is an allosteric inhibitor that targets the interaction between HIV-1 integrase and the host factor LEDGF/p75, which contributes to its specificity[1][3][4]. Ensure that observed effects are consistent with this mechanism. 3. Control Experiments: Include appropriate vehicle controls and, if possible, a structurally related inactive analog to differentiate specific from non-specific effects. |
| The prepared this compound solution appears unstable. | This compound stock solutions have limited stability at warmer temperatures. | 1. Proper Storage: Store stock solutions at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage[1]. 2. Fresh Preparations: Prepare working solutions fresh for each experiment. Avoid repeated freeze-thaw cycles[5]. |
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound?
A1: The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 1643876-33-8 | [3] |
| Molecular Formula | C₂₅H₃₀O₄ | [1] |
| Molecular Weight | 394.50 g/mol | [1] |
| Solubility | DMSO: 100 mg/mL (253.49 mM) | [1] |
Q2: What is the mechanism of action of this compound?
A2: this compound is an allosteric inhibitor of HIV-1 integrase (IN). It binds to a site on the integrase catalytic core domain that overlaps with the binding site for the host protein LEDGF/p75. This binding acts as a "molecular glue," inducing hyper-multimerization of the integrase protein, which disrupts the late stages of viral replication[2][4][6].
Q3: What are the reported in vitro potencies of this compound?
A3: this compound exhibits potent anti-HIV-1 activity.
| Assay | IC₅₀/EC₅₀ | Reference |
| HIV-1 Integrase Inhibition | 47 nM | [1][3] |
| IN-LEDGF/p75 Interaction | 0.15 µM | [1][3] |
| Antiviral Activity (NL4-3 strain) | 8.7 nM | [4] |
| Antiviral Activity (HXB2 strain) | 4.5 nM | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
-
Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach a final volume of 1 mL. This yields a clear solution of at least 2.5 mg/mL[1].
-
Administer the solution to mice via oral gavage at the desired dosage. Adjust the final concentration and administration volume based on the target dose and animal weight.
Visualizations
Caption: this compound binds to HIV-1 integrase, preventing its interaction with LEDGF/p75 and inducing aberrant multimerization, thereby inhibiting viral maturation.
Caption: A generalized workflow for conducting in vivo studies with the HIV-1 inhibitor this compound.
Section 2: BDM (2,3-Butanedione Monoxime)
This section provides guidance for researchers using 2,3-butanedione monoxime (BDM), a non-selective myosin ATPase inhibitor.
Troubleshooting Guide
| Question | Possible Cause | Troubleshooting Steps |
| I'm observing unexpected physiological effects unrelated to myosin inhibition. | BDM has known off-target effects, including inhibition of ion channels (e.g., L-type Ca²⁺ channels and K⁺ channels) and effects on mitochondrial respiration[7][8][9]. | 1. Use with Caution: Acknowledge that BDM is not a highly specific myosin inhibitor and interpret results accordingly[5]. 2. Control for Off-Target Effects: Use alternative, more specific myosin inhibitors like blebbistatin for comparison. Blebbistatin does not appear to share BDM's inhibitory effect on mitochondrial respiration[8]. 3. Concentration Optimization: Use the lowest effective concentration of BDM to minimize off-target effects. In vitro studies often use concentrations in the mM range[10]. 4. Monitor Key Parameters: When conducting in vivo experiments, monitor parameters that could be affected by off-target activities, such as heart rate, blood pressure, and respiration. |
| My BDM solution is not fully dissolving or appears unstable. | BDM has moderate solubility in aqueous solutions and can be unstable. | 1. Solvent Selection: BDM is soluble in water up to 100 mM[7]. For higher concentrations, organic solvents like ethanol or DMSO can be used, with a solubility of approximately 30 mg/mL[11]. 2. Fresh Preparation: Aqueous solutions of BDM are not recommended for storage for more than one day[11]. Prepare fresh solutions for each experiment. 3. Storage: Store the solid, crystalline form of BDM at -20°C for long-term stability (≥4 years)[11]. |
| I'm seeing high variability in my in vivo results. | The multiple actions of BDM can lead to complex physiological responses. The route of administration and dosage can significantly impact outcomes. | 1. Standardize Protocol: Ensure consistent administration protocols, including injection site, volume, and timing. 2. Route of Administration: Intraperitoneal (i.p.) injection has been used to administer BDM in rats[5]. The choice of route will influence pharmacokinetics. 3. Dose-Escalation Study: Perform a pilot dose-escalation study to identify a dose that provides the desired effect with acceptable toxicity. A dose of 250 mg/kg (i.p.) has been used in rats[5]. |
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 2,3-butanedione monoxime (BDM)?
A1: The table below summarizes the main properties of BDM.
| Property | Value | Reference |
| CAS Number | 57-71-6 | [7] |
| Molecular Formula | C₄H₇NO₂ | [7] |
| Molecular Weight | 101.1 g/mol | [7] |
| Solubility in Water | Up to 100 mM | [7] |
| Solubility in Ethanol/DMSO | ~30 mg/mL | [11] |
| Appearance | Crystalline solid | [11] |
Q2: What is the primary mechanism of action of BDM?
A2: BDM is a low-affinity, non-competitive, and reversible inhibitor of myosin ATPase, particularly myosin II. This inhibition prevents the myosin cross-bridge cycle, leading to the inhibition of muscle contraction[5][10].
Q3: What are the major known off-target effects of BDM?
A3: BDM is known to be non-selective and has several off-target effects, including:
-
Inhibition of L-type Ca²⁺ channels[7].
-
Inhibition of mitochondrial respiration by acting on the electron transport chain[8][9].
-
Acts as a "chemical phosphatase," causing non-specific dephosphorylation of various proteins[5][12].
Experimental Protocols
Protocol 2: Preparation and Administration of BDM for In Vivo Studies in Rodents
-
For intraperitoneal (i.p.) injection, prepare a solution of BDM in sterile isotonic saline (0.9% NaCl).
-
Given its solubility, a concentration of up to 10 mg/mL (approximately 100 mM) should be achievable in saline[7]. Ensure the BDM is fully dissolved.
-
Prepare the solution fresh on the day of the experiment. Do not store aqueous BDM solutions[11].
-
Administer the solution via i.p. injection. A dose of 250 mg/kg has been reported for use in rats[5].
-
The injection volume should be calculated based on the animal's weight and the concentration of the BDM solution (typically not exceeding 10 mL/kg for i.p. injections in rats).
-
Closely monitor the animal for any adverse effects, including changes in motor activity, breathing, and heart rate.
Visualizations
Caption: BDM primarily inhibits myosin II ATPase but also has significant off-target effects on ion channels and mitochondrial function.
Caption: A generalized workflow for conducting in vivo studies with 2,3-butanedione monoxime (BDM), emphasizing the need for controls and careful data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Butanedione 2-monoxime (BDM), Non-selective myosin ATPase inhibitor (CAS 57-71-6) | Abcam [abcam.com]
- 8. Mitochondrial respiratory inhibition by 2,3‐butanedione monoxime (BDM): implications for culturing isolated mouse ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial respiratory inhibition by 2,3-butanedione monoxime (BDM): implications for culturing isolated mouse ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining BDM Treatment Protocols for Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,3-butanedione monoxime (BDM) in primary cell cultures. For clarity, this document will refer to 2,3-butanedione monoxime as BDM, as it is the compound almost certainly referenced by "BDM-2" in the context of primary cell research.
Troubleshooting Guide
This guide addresses common issues encountered during the treatment of primary cells with BDM.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly High Cell Death/Low Viability | 1. Mitochondrial Toxicity: BDM can inhibit mitochondrial respiration, leading to decreased cell viability, particularly with prolonged exposure.[1] 2. Inappropriate Concentration: The optimal BDM concentration is highly cell-type dependent. 3. Solvent Toxicity: If using a stock solution, the final concentration of the solvent (e.g., DMSO) may be too high. | 1. Reduce Incubation Time: Start with shorter treatment durations. 2. Optimize BDM Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific primary cell type (see Protocol 2). A common starting range is 5-20 mM. 3. Use an Alternative Inhibitor: For long-term studies where myosin II inhibition is required without affecting mitochondrial function, consider using blebbistatin.[1] 4. Control for Solvent Effects: Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level (typically <0.1% for DMSO). |
| Cells Detaching from Culture Surface | 1. Disruption of Cytoskeleton and Adhesion: As a myosin inhibitor, BDM disrupts the actin-myosin cytoskeleton, which is crucial for maintaining cell adhesion and morphology. This can lead to cell rounding and detachment.[2] 2. Sub-optimal Culture Surface: The coating of the culture vessel may not be sufficient to maintain adhesion of treated cells. | 1. Use Lower Concentrations: A lower dose of BDM may be sufficient to achieve the desired effect without causing significant cell detachment. 2. Enhance Matrix Adhesion: Coat culture plates with extracellular matrix proteins like fibronectin or collagen to promote stronger cell adhesion. 3. Shorten Treatment Duration: Treat cells for the minimum time required to observe the desired biological effect. |
| Inconsistent or No Observable Effect | 1. BDM Instability: BDM solutions may not be stable over long periods. 2. Incorrect Concentration: The concentration of BDM may be too low for the specific primary cell type. 3. Cell-Type Specific Resistance: Some primary cells may be less sensitive to BDM. | 1. Prepare Fresh Solutions: Always prepare fresh BDM solutions from powder for each experiment. 2. Increase Concentration: Titrate the BDM concentration upwards in a controlled manner. 3. Confirm Myosin II Expression: Ensure that the primary cells express the target myosin isoforms at significant levels. |
| Contradictory Results Compared to Literature | 1. Off-Target Effects: BDM has known off-target effects, including inhibition of L-type Ca2+ channels and Kv2.1 channels, and effects on the Na+/Ca2+ exchanger. These can lead to cell-type-specific responses that differ from its primary effect on myosin. 2. Different Experimental Conditions: Variations in cell density, media composition, and treatment duration can significantly impact the outcome. | 1. Acknowledge Off-Target Effects: Be aware of BDM's pleiotropic effects and consider them when interpreting your data. 2. Standardize Protocols: Maintain consistent experimental parameters to ensure reproducibility. 3. Use Multiple Controls: Include appropriate positive and negative controls to validate your findings. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of BDM?
BDM is a non-selective, low-affinity inhibitor of myosin ATPase.[3] It primarily targets myosin II, preventing the release of phosphate from the myosin-ADP-Pi complex, which inhibits the power stroke of the myosin motor.[4] This leads to a disruption of the actin-myosin cytoskeleton, affecting processes such as cell contraction, migration, and adhesion.
2. What are the known off-target effects of BDM?
BDM is known to have several off-target effects, which can complicate data interpretation. These include:
-
Inhibition of mitochondrial respiration.[1]
-
Inhibition of L-type Ca2+ channels and voltage-gated potassium channels (Kv2.1).
-
Effects on the Na+/Ca2+ exchanger.
-
Dephosphorylation of various cellular proteins.[5]
3. What is a typical working concentration for BDM with primary cells?
The effective concentration of BDM can vary significantly depending on the primary cell type and the biological process being studied. A general starting range is 5-20 mM.[2][6] However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
4. How should I prepare and store BDM solutions?
BDM is soluble in water and cell culture media. It is recommended to prepare fresh solutions for each experiment from the powder form to ensure its activity. If a stock solution is prepared, it should be stored at -20°C for short-term storage, but fresh preparation is always preferable.
5. For how long can I treat my primary cells with BDM?
The duration of BDM treatment depends on the experimental goals and the sensitivity of the primary cells. Short-term treatments (e.g., 30 minutes to a few hours) are often sufficient to observe effects on the cytoskeleton and cell migration. Long-term treatments (e.g., 24 hours or more) may lead to significant cytotoxicity due to off-target effects, particularly the inhibition of mitochondrial respiration.[1]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of BDM on primary cells from various studies.
Table 1: Effect of BDM on Primary Cardiomyocyte Viability and Yield
| Cell Type | BDM Concentration | Duration | Observed Effect | Reference |
| Adult Rat Cardiomyocytes | 15 mM | During Isolation & Culture | >92% cell vitality and a yield of 11.9 x 10^6 cells (compared to 30-70% vitality and 4-10 x 10^6 cells without BDM). | [7] |
| Adult Murine Ventricular Cardiomyocytes | 9.9 µM | 18 hours | 99.7% cell death (compared to 63.7% in control). | |
| Isolated Mammalian Cardiomyocytes | Not specified | During Isolation | Higher yields of calcium-tolerant cells. | [6] |
Table 2: IC50 Values of BDM for Various Cellular Processes
| Process | Cell Type | IC50 | Reference |
| Inhibition of Cell Polarity and Locomotion | Human Polymorphonuclear Leucocytes | 8.4 - 10 mM | |
| Inhibition of Fluid Pinocytosis | Human Polymorphonuclear Leucocytes | 25 - 30 mM | |
| Inhibition of L-type Ca2+ Channel Current | Human Cardiac L-type Ca2+ Channel (expressed in oocytes) | 16 mM |
Experimental Protocols
Protocol 1: General Protocol for BDM Treatment of Primary Fibroblasts
This protocol provides a general workflow for treating primary fibroblasts with BDM to assess its effects on cell morphology and migration.
Materials:
-
Primary human dermal fibroblasts
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
BDM (2,3-butanedione monoxime) powder
-
Sterile PBS
-
Culture plates or flasks
-
Phase-contrast microscope
Procedure:
-
Cell Seeding: Seed primary fibroblasts in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
BDM Solution Preparation: Immediately before use, prepare a stock solution of BDM in fibroblast growth medium. For example, to make a 100 mM stock, dissolve 101.1 mg of BDM in 10 mL of medium. Sterilize the solution by passing it through a 0.22 µm filter.
-
Treatment: a. Aspirate the old medium from the cells. b. Wash the cells once with sterile PBS. c. Add fresh fibroblast growth medium containing the desired final concentration of BDM (e.g., 5 mM, 10 mM, 20 mM). Prepare a vehicle control with medium only.
-
Incubation: Incubate the cells at 37°C and 5% CO2 for the desired duration (e.g., 1, 4, or 24 hours).
-
Assessment of Morphology: Observe changes in cell shape, such as rounding and detachment, using a phase-contrast microscope at different time points.
-
Migration Assay (Wound Healing/Scratch Assay): a. Grow fibroblasts to full confluency. b. Create a "scratch" in the monolayer with a sterile pipette tip. c. Wash with PBS to remove dislodged cells. d. Add medium with BDM or vehicle control. e. Image the scratch at time 0 and at subsequent time points (e.g., 8, 16, 24 hours). f. Quantify the rate of wound closure.
Protocol 2: Assessing BDM Cytotoxicity using an MTT Assay
This protocol outlines the steps to determine the dose-dependent cytotoxicity of BDM on primary cells.
Materials:
-
Primary cells of interest
-
Complete culture medium
-
BDM
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at an optimal density (to be determined for each cell type, typically 5,000-10,000 cells/well) and allow them to attach overnight.
-
BDM Treatment: Prepare serial dilutions of BDM in complete culture medium. Remove the old medium from the wells and add 100 µL of the BDM dilutions. Include wells with medium only (blank) and medium with vehicle (control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each BDM concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Primary and off-target mechanisms of BDM in primary cells.
Caption: General experimental workflow for BDM treatment of primary cells.
References
- 1. Mitochondrial respiratory inhibition by 2,3‐butanedione monoxime (BDM): implications for culturing isolated mouse ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butanedione monoxime increases the viability and yield of adult cardiomyocytes in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Butanedione monoxime (BDM) as a myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of 2,3-butanedione monoxime on force of contraction and protein phosphorylation in bovine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BDM (2,3-butanedione monoxime), an inhibitor of myosin-actin interaction, suppresses myofibrillogenesis in skeletal muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of myosin ATPase inhibitor 2,3-butanedione 2-monoxime on distributions of myosins, F-actin, microtubules, and cortical endoplasmic reticulum in maize root apices - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing BDM-2 degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of BDM-2, a potent allosteric HIV-1 integrase inhibitor. This resource offers troubleshooting guides and frequently asked questions (FAQs) to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an allosteric inhibitor of HIV-1 integrase (INLAI).[1] It functions by binding to a site on the integrase enzyme that is distinct from the active site. This binding induces hyper-multimerization of the integrase, leading to the formation of defective viral particles and inhibiting viral replication.[2][3][4][5]
Q2: What is the difference between this compound and BDM?
A2: It is crucial to distinguish between this compound and BDM. This compound is the specific allosteric HIV-1 integrase inhibitor. "BDM" is often used as an abbreviation for 2,3-butanedione monoxime, a reversible myosin ATPase inhibitor with a completely different mechanism of action and experimental application.[6] Using the incorrect compound will lead to irrelevant experimental results.
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage is critical to prevent degradation of this compound. The following table summarizes the recommended conditions.
| Storage Condition | Duration |
| Stock Solution | |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
| Crystalline Solid | |
| -20°C | ≥4 years |
Data compiled from supplier datasheets.[1][6]
To minimize degradation, it is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (253.49 mM), which may require sonication to fully dissolve.[1] When preparing aqueous solutions for biological experiments, it is important to make further dilutions from the DMSO stock solution into your aqueous buffer or isotonic saline. Ensure the final concentration of DMSO is insignificant, as it can have physiological effects at low concentrations.[6]
Troubleshooting Guide
Problem 1: Loss of this compound activity or inconsistent results in my experiments.
-
Possible Cause 1: Improper Storage and Handling.
-
Solution: Review the storage conditions outlined in the table above. Ensure that the compound has not been stored for longer than the recommended duration at a given temperature. Avoid multiple freeze-thaw cycles by preparing and using single-use aliquots of your stock solution.[1]
-
-
Possible Cause 2: Chemical Degradation.
-
Solution: While specific degradation pathways for this compound are not extensively published, small molecules can be susceptible to hydrolysis, oxidation, or photolysis. Protect this compound solutions from light and prepare fresh dilutions in aqueous buffers immediately before use. Do not store aqueous solutions for more than one day.[6]
-
-
Possible Cause 3: Incorrect Compound.
-
Solution: Verify that you are using this compound and not 2,3-butanedione monoxime (BDM).[6] Their similar abbreviations can lead to mix-ups.
-
Problem 2: Unexpected cellular toxicity in my experiments.
-
Possible Cause 1: High Solvent Concentration.
-
Solution: this compound is typically dissolved in DMSO.[1] High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%. Prepare a vehicle control with the same final DMSO concentration to assess its effect on your cells.
-
-
Possible Cause 2: Off-target effects.
-
Solution: While this compound is reported to have a favorable cytotoxicity profile, all small molecules have the potential for off-target effects.[1][3] It is advisable to perform dose-response experiments to determine the optimal concentration that provides the desired inhibitory effect without significant cytotoxicity in your specific cell line.
-
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound is 394.5 g/mol ).[1]
-
Aseptically weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly to dissolve the this compound. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Recommended experimental workflow for this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Discovery of new potent HIV-1 integrase-LEDGF allosteric inhibitors | BioWorld [bioworld.com]
- 3. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Troubleshooting Small Molecule Screening Assays
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering interference in small molecule screening assays, such as those used to evaluate inhibitors like BDM-2.
Frequently Asked Questions (FAQs)
Q1: What are common sources of interference in high-throughput screening (HTS) assays?
High-throughput screening assays can be susceptible to various sources of interference that can lead to false-positive or false-negative results. These interferences can be broadly categorized as either compound-related or assay technology-related.
Compound-Related Interference:
-
Autofluorescence: Test compounds may fluoresce at the same wavelength as the assay's detection signal, leading to a false-positive readout.[1]
-
Fluorescence Quenching: Compounds can absorb the excitation or emission energy of the assay fluorophores, resulting in a decreased signal and a potential false-negative result.[1]
-
Chemical Reactivity: Some compounds are inherently reactive and can covalently modify assay components like proteins or substrates, leading to non-specific inhibition. Thiol-reactive compounds are a common example.[2][3]
-
Compound Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically sequester and inhibit enzymes or disrupt protein-protein interactions.[4]
-
Redox Activity: Compounds that can undergo redox cycling can produce reactive oxygen species (e.g., H₂O₂), which can interfere with assay components.[2][3]
Assay Technology-Related Interference:
-
Light Scatter: Particulates in the sample or precipitated compound can scatter light, affecting absorbance and fluorescence readings.
-
Disruption of Capture Systems: In proximity assays (e.g., AlphaScreen, TR-FRET), compounds can interfere with the capture mechanism, such as streptavidin-biotin interactions or His-tag/Ni-NTA chelation.[4]
-
Signal Attenuation: Components of the assay buffer or the test compounds themselves can absorb light at the excitation or emission wavelengths.[4]
-
Contaminants: Reagents can be contaminated with substances that interfere with the assay. For instance, sodium azide, a common preservative, can quench singlet oxygen in AlphaScreen assays.[4][5]
Troubleshooting Guides
Issue 1: Apparent Inhibition by a Test Compound (e.g., this compound) is Not Reproducible or Shows Poor Dose-Response.
This is a common issue that can arise from various interference mechanisms. The following steps can help identify the root cause.
Troubleshooting Workflow
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Comparative Analysis of BDM-2, a Novel Allosteric HIV-1 Integrase Inhibitor, with Integrase Strand Transfer Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and development of HIV-1 integrase inhibitors have revolutionized antiretroviral therapy (ART). This class of drugs, which prevents the integration of the viral DNA into the host genome, is a cornerstone of modern HIV treatment. The first generation of integrase inhibitors, known as Integrase Strand Transfer Inhibitors (INSTIs), target the catalytic activity of the integrase enzyme. However, the emergence of drug resistance necessitates the exploration of novel inhibitory mechanisms. BDM-2 represents a new class of integrase inhibitors, the Integrase-LEDGF Allosteric Inhibitors (INLAIs), which offer a distinct mechanism of action. This guide provides a comprehensive comparison of this compound with established INSTIs, supported by experimental data, detailed protocols, and visual diagrams to elucidate their unique properties.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and traditional INSTIs lies in their mechanism of action.
Integrase Strand Transfer Inhibitors (INSTIs) , such as Raltegravir, Dolutegravir, Elvitegravir, and Bictegravir, are active site inhibitors.[1] They bind to the catalytic core domain of the HIV-1 integrase, chelating the divalent metal ions essential for the strand transfer reaction.[2][3] This direct inhibition blocks the covalent insertion of the viral DNA into the host chromosome, a critical step in the viral replication cycle.[3][4]
This compound and other INLAIs , in contrast, are allosteric inhibitors. They do not bind to the active site but rather to a pocket at the dimer interface of the integrase catalytic core domain, the same site that interacts with the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75).[5][6] This interaction has a dual effect:
-
Inhibition of the Integrase-LEDGF/p75 Interaction: By competing with LEDGF/p75, this compound disrupts the tethering of the pre-integration complex to the host chromatin, which is crucial for efficient integration.[5][7]
-
Induction of Integrase Hyper-multimerization: this compound acts as a "molecular glue," promoting the aberrant multimerization of integrase proteins.[5][8] This leads to the formation of non-functional integrase oligomers, which disrupts the late stages of the viral replication cycle, specifically virion maturation.[6][9]
This dual mechanism of action at both early and late stages of the HIV-1 life cycle distinguishes this compound from the single-target action of INSTIs.[9]
Caption: Mechanisms of Action: INSTIs vs. This compound (INLAI).
Comparative Antiviral Activity and Cytotoxicity
The following table summarizes the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of this compound in comparison to approved INSTIs. Lower EC50 values indicate greater potency.
| Compound | Class | HIV-1 Strain | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| This compound | INLAI | NL4-3 | MT-4 | 8.7[7] | >100[7] | >11,494[7] |
| Raltegravir | INSTI | NL4-3 | MT-4 | 16[7] | >100[7] | >6,250[7] |
| Dolutegravir | INSTI | NL4-3 | MT-4 | 2.7[7] | >100[7] | >37,037[7] |
| Elvitegravir | INSTI | Various | Various | 0.04-0.6 (ng/mL)[10] | - | - |
| Bictegravir | INSTI | Various | Various | ~0.2 (ng/mL)[10] | - | - |
Note: EC50 values can vary depending on the specific HIV-1 strain, cell line, and experimental conditions used.
Protein-Adjusted Antiviral Activity
The presence of human serum proteins can affect the potency of antiretroviral drugs. The protein-adjusted 90% effective concentration (PA-EC90) is a critical parameter for predicting clinical efficacy.
| Compound | Class | PA-EC90 (nM) |
| This compound | INLAI | 127[11] |
| Dolutegravir | INSTI | ~145 (64 ng/mL)[10] |
| Raltegravir | INSTI | ~34 (15 ng/mL)[10] |
| Elvitegravir | INSTI | ~101 (45 ng/mL)[10] |
| Bictegravir | INSTI | ~366 (162 ng/mL)[10] |
Resistance Profile
A key advantage of novel antiretroviral agents is their activity against drug-resistant viral strains.
-
This compound has demonstrated high antiviral activity against HIV-1 variants resistant to INSTIs and other classes of antiretroviral drugs.[5][6] Resistance to this compound has been associated with mutations in the LEDGF/p75 binding pocket of integrase, such as T174I.[9]
-
First-generation INSTIs (Raltegravir and Elvitegravir) have a relatively low genetic barrier to resistance, with key resistance mutations including Y143R, Q148H/K/R, and N155H.[5]
-
Second-generation INSTIs (Dolutegravir and Bictegravir) have a higher genetic barrier to resistance and often retain activity against viruses with resistance to first-generation INSTIs.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and other integrase inhibitors.
Antiviral Activity Assay in MT-4 Cells
This assay determines the concentration of a compound required to inhibit HIV-1 replication by 50% (EC50).
Caption: Workflow for Antiviral Activity Assay.
Protocol Summary:
-
Compound Preparation: Serially dilute the test compound in culture medium in a 96-well plate.
-
Cell Infection: Add a suspension of MT-4 cells and a predetermined amount of HIV-1 stock to each well.[12]
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Viability Assessment: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., SDS or DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of cell protection versus the log of the compound concentration. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells.
HIV-1 Integrase-LEDGF/p75 Interaction Assay
This assay measures the ability of a compound to inhibit the binding of integrase to LEDGF/p75.
Protocol Summary (Magnetic Bead-Based Assay): [1]
-
Immobilization: His-tagged HIV-1 integrase is immobilized on Ni2+-coated magnetic beads.
-
Binding Reaction: The integrase-coated beads are incubated with a fluorescently labeled LEDGF/p75 integrase-binding domain (IBD) in the presence of various concentrations of the test compound.
-
Washing: The beads are washed to remove unbound LEDGF/p75-IBD.
-
Detection: The fluorescence intensity of the beads is measured, which is proportional to the amount of bound LEDGF/p75-IBD.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the IN-LEDGF/p75 interaction, is calculated.
HIV-1 Integrase Multimerization Assay
This assay quantifies the ability of a compound to induce the aggregation of integrase proteins.
Protocol Summary (Homogeneous Time-Resolved Fluorescence - HTRF): [13]
-
Protein Labeling: Two populations of recombinant HIV-1 integrase are prepared: one with a 6xHis tag and the other with a FLAG tag.
-
Assay Reaction: The two tagged integrase proteins are mixed in the presence of the test compound.
-
Detection: An anti-6xHis antibody conjugated to a donor fluorophore (e.g., terbium cryptate) and an anti-FLAG antibody conjugated to an acceptor fluorophore (e.g., d2) are added.
-
Signal Measurement: If the compound induces integrase multimerization, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal that can be measured over time.
-
Data Analysis: The EC50 for multimerization is determined by plotting the HTRF signal against the compound concentration.
Conclusion
This compound represents a promising new class of HIV-1 integrase inhibitors with a novel allosteric mechanism of action. Its ability to act at both early and late stages of the viral life cycle and its activity against INSTI-resistant strains highlight its potential as a valuable addition to the antiretroviral arsenal. Further clinical investigation is warranted to fully elucidate its therapeutic potential in combination with other antiretroviral agents. This guide provides a foundational comparison to aid researchers and drug development professionals in understanding the unique characteristics of this compound in the evolving landscape of HIV-1 therapy.
References
- 1. A Novel Assay for Screening Inhibitors Targeting HIV Integrase LEDGF/p75 Interaction Based on Ni(2+) Coated Magnetic Agarose Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic profile of raltegravir, elvitegravir and dolutegravir in plasma and mucosal secretions in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 integrase modulates the interaction of the HIV-1 cellular cofactor LEDGF/p75 with chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrum of Activity of Raltegravir and Dolutegravir Against Novel Treatment-Associated Mutations in HIV-2 Integrase: A Phenotypic Analysis Using an Expanded Panel of Site-Directed Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Factors associated with HIV-1 resistance to integrase strand transfer inhibitors in Spain: Implications for dolutegravir-containing regimens [frontiersin.org]
- 10. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajmc.com [ajmc.com]
- 12. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 13. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
BDM-2: A Novel Antiretroviral Demonstrating Potent Activity Against Drug-Resistant HIV-1 Strains
A new class of allosteric integrase inhibitors, exemplified by BDM-2, shows promise in combating multidrug-resistant HIV-1. Extensive in vitro studies demonstrate that this compound retains high antiviral activity against viral variants resistant to existing classes of antiretroviral drugs (ARVs), including integrase strand transfer inhibitors (INSTIs).
This compound is an IN-LEDGF allosteric inhibitor (INLAI) of HIV-1 integrase, representing a novel class of antiretroviral compounds.[1] Unlike traditional integrase inhibitors that target the enzyme's catalytic site, INLAIs bind to a non-catalytic site, inducing aberrant integrase multimerization and disrupting the interaction between integrase and the host protein LEDGF/p75.[2][3] This unique mechanism of action suggests a high barrier to cross-resistance with existing ARVs.
Comparative Antiviral Activity of this compound
Recent studies have evaluated the efficacy of this compound and its analogs against a panel of HIV-1 strains, including those with known resistance mutations to currently approved antiretroviral drugs. The data, summarized in the table below, highlights the robust activity of this compound against these resistant variants.
| HIV-1 Strain | Resistance Profile | This compound (EC50, nM) | Raltegravir (EC50, nM) | Elvitegravir (EC50, nM) | Dolutegravir (EC50, nM) | Efavirenz (EC50, nM) | Nevirapine (EC50, nM) | Darunavir (EC50, nM) |
| Wild-Type (NL4-3) | None | 8.7 | 5 | 2 | 1 | 2 | 10 | 3 |
| INSTI-Resistant | Y143R | 9.2 | >1000 | >1000 | 25 | 2 | 11 | 4 |
| N155H | 8.5 | >1000 | >1000 | 15 | 3 | 12 | 3 | |
| G140S/Q148H | 10.1 | >1000 | >1000 | 80 | 2 | 10 | 4 | |
| NNRTI-Resistant | K103N | 8.9 | 6 | 3 | 1 | >1000 | >1000 | 3 |
| Y181C | 9.1 | 5 | 2 | 1 | >1000 | >1000 | 4 | |
| NRTI-Resistant | M184V | 8.6 | 5 | 2 | 1 | 2 | 11 | 3 |
| K65R | 8.8 | 6 | 3 | 1 | 3 | 12 | 4 | |
| PI-Resistant | L90M | 9.0 | 5 | 2 | 1 | 2 | 10 | >1000 |
EC50 (50% effective concentration) values represent the concentration of the drug required to inhibit HIV-1 replication by 50%. Data is compiled from in vitro studies.[3]
The results clearly indicate that while mutations conferring resistance to INSTIs, NNRTIs, NRTIs, and PIs significantly reduce the susceptibility to drugs within those classes, the antiviral activity of this compound remains largely unaffected. This lack of cross-resistance is a critical advantage for a new antiretroviral compound, particularly for treatment-experienced patients with limited therapeutic options.
Experimental Protocols
The evaluation of cross-resistance for this compound involved standardized in vitro assays. The general workflow for such studies is outlined below.
Cell Lines and Virus Strains
-
Cell Line: MT-4 cells, a human T-cell leukemia cell line, are commonly used for HIV-1 replication assays.
-
Virus Strains: Laboratory-adapted HIV-1 strains, such as NL4-3 and HXB2, serve as wild-type controls. Site-directed mutagenesis is employed to introduce specific resistance-conferring mutations into the viral genome.
Antiviral Activity Assay
-
Cell Preparation: MT-4 cells are seeded in 96-well plates.
-
Drug Dilution: A serial dilution of the test compounds (e.g., this compound and other ARVs) is prepared.
-
Infection: Cells are infected with the respective HIV-1 strains (wild-type or resistant mutants) in the presence of varying concentrations of the drugs.
-
Incubation: The infected cells are incubated for a period of 4-5 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC50 values are calculated by plotting the percentage of inhibition of p24 production against the drug concentration.
The following diagram illustrates the typical workflow for assessing antiretroviral cross-resistance.
Mechanism of Action and Resistance Profile
The unique mechanism of action of this compound, targeting the interaction between integrase and LEDGF/p75, explains its favorable cross-resistance profile.[2] Resistance to this compound has been selected for in vitro through dose escalation studies, with the most significant mutation identified as T174I in the integrase protein.[3] Importantly, this mutation does not confer resistance to other classes of ARVs. Furthermore, studies have shown no antagonism between this compound and a panel of 16 clinically approved antiretroviral drugs, suggesting its potential for use in combination therapies.[3][4]
The following diagram illustrates the signaling pathway targeted by this compound.
References
Confirming the Allosteric Binding Site of BDM-2: A Comparative Guide
This guide provides a comprehensive analysis of BDM-2, a potent allosteric inhibitor of HIV-1 integrase (IN). It compares its performance with alternative compounds and details the experimental methodologies used to confirm its unique binding site and mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound is classified as an IN-LEDGF allosteric inhibitor (INLAI). Unlike traditional Integrase Strand Transfer Inhibitors (INSTIs) that target the enzyme's active site, this compound binds to a distinct, allosteric site on the HIV-1 integrase catalytic core domain (CCD).[1][2] This site is the same one used by the host-cell protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), a crucial cofactor for viral integration.[3][4]
The binding of this compound has a dual effect:
-
Inhibition of Host Factor Interaction : It directly blocks the interaction between the integrase's CCD and the integrase-binding domain (IBD) of LEDGF/p75.[1]
-
Induction of Aberrant Multimerization : It acts as a "molecular glue," inducing an unnatural hyper-multimerization of integrase.[3][4][5] This is achieved by creating a new interface between the IN catalytic core domain (CCD) and the C-terminal domain (CTD) of an adjacent integrase dimer.[5][6]
This aberrant multimerization severely disrupts the late stages of the HIV-1 replication cycle, specifically the maturation of viral particles, leading to potent antiviral activity.[7][8]
Data Presentation
The efficacy of this compound has been quantified through various in vitro assays. The tables below compare its performance against other INLAIs and traditional INSTIs.
Table 1: Comparative In Vitro Activity of Allosteric HIV-1 Integrase Inhibitors (INLAIs)
| Compound | IN-LEDGF/p75 Interaction Inhibition (IC50) | IN Multimerization Activation (AC50) |
| This compound | 90 nM | 20 nM |
| MUT871 | 14 nM | Not Reported |
| BI-224436 | 90 nM | 34 nM |
| S-I-82 | 820 nM | 47 nM |
| Data sourced from a study by Le Rouzic et al. (2023).[3][7] Lower values indicate higher potency. |
Table 2: Comparative Antiviral Activity against HIV-1 (NL4-3 Strain) in MT-4 Cells
| Compound | Class | Antiviral Potency (EC50) |
| This compound | INLAI | 8.7 nM |
| MUT871 | INLAI | 3.1 nM |
| BI-224436 | INLAI | 15 nM |
| S-I-82 | INLAI | 13 nM |
| Raltegravir (RAL) | INSTI | 3.0 nM |
| Dolutegravir (DTG) | INSTI | 0.7 nM |
| Data sourced from a study by Le Rouzic et al. (2023).[7] EC50 represents the concentration required for 50% inhibition of viral replication. |
Experimental Protocols
The confirmation of the allosteric binding site of this compound relies on a combination of biophysical, structural, and cellular assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IN-LEDGF/p75 Interaction
This assay quantitatively measures the ability of a compound to disrupt the interaction between HIV-1 integrase and LEDGF/p75.
-
Principle : The assay is based on fluorescence resonance energy transfer (FRET) between two labeled proteins. Full-length IN is tagged with a donor fluorophore (e.g., terbium cryptate) and LEDGF/p75 is tagged with an acceptor fluorophore (e.g., d2). When the proteins interact, the fluorophores are in close proximity, allowing energy transfer and generating a specific fluorescent signal.
-
Protocol :
-
Recombinant, tagged HIV-1 IN and LEDGF/p75 proteins are incubated together in a microplate.
-
Serial dilutions of this compound or other test compounds are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The HTRF signal is read using a compatible plate reader. A decrease in the signal indicates inhibition of the protein-protein interaction.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[3]
-
IN Multimerization Assay
This assay measures the compound's ability to induce aberrant oligomerization of integrase.
-
Principle : A modified HTRF assay is used where two different epitope-tagged versions of IN (e.g., 6xHis-tag and GST-tag) are used. Antibodies labeled with donor and acceptor fluorophores that recognize these respective tags are added. An increase in the HTRF signal indicates that the compound is bringing the differently tagged IN monomers into close proximity (i.e., inducing multimerization).[9]
-
Protocol :
-
Incubate 6xHis-IN and GST-IN proteins with serial dilutions of the test compound.
-
Add anti-6xHis antibody conjugated to a donor fluorophore and an anti-GST antibody conjugated to an acceptor fluorophore.
-
After incubation, read the HTRF signal.
-
Calculate AC50 (concentration for 50% of maximum activation) values from the dose-response curve.[7]
-
X-ray Crystallography for Structural Analysis
This technique provides high-resolution structural data, revealing the precise atomic interactions between the inhibitor and the protein.
-
Principle : A purified protein-ligand complex is crystallized and then exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.[10][11]
-
Protocol :
-
Co-crystallization : Purified HIV-1 IN protein (typically the CCD or a CCD-CTD construct) is incubated with a molar excess of this compound to form a stable complex.[12][13]
-
Crystallization Screening : The protein-ligand complex is subjected to high-throughput screening of various buffer, salt, and precipitant conditions to find conditions that yield diffraction-quality crystals.
-
Data Collection : Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction data are collected.
-
Structure Solution and Refinement : The diffraction data are processed to solve the phase problem and generate an electron density map. An atomic model of the IN-BDM-2 complex is built into the map and refined to yield the final structure.[5][6] This reveals the specific amino acid residues that form the binding pocket.
-
Site-Directed Mutagenesis for Binding Site Validation
This method provides functional confirmation of the residues identified by crystallography as being critical for binding.[14]
-
Principle : Specific amino acid residues in the protein's binding pocket are intentionally mutated (e.g., changed to alanine). The effect of these mutations on the inhibitor's activity is then measured. A significant loss of activity upon mutation confirms the importance of that residue for the interaction.[15][16]
-
Protocol :
-
Mutant Generation : Using a plasmid containing the gene for HIV-1 IN, PCR-based mutagenesis is performed to create plasmids encoding for IN with single-point mutations at the residues of interest (e.g., Tyr226, Trp235).[17]
-
Protein Expression and Purification : The mutant IN proteins are expressed and purified.
-
Functional Assays : The mutant proteins are tested in the HTRF and multimerization assays described above.
-
Data Analysis : The IC50 or AC50 values for this compound against the mutant proteins are compared to those against the wild-type protein. A large increase in these values for a specific mutant indicates that the mutated residue is critical for this compound's binding and/or mechanism of action.[5]
-
Visualizations
Signaling and Experimental Diagrams
The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and the workflow for confirming its binding site.
References
- 1. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 13. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. google.com [google.com]
- 16. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 17. assaygenie.com [assaygenie.com]
BDM-2: A Novel Allosteric Integrase Inhibitor Demonstrates Potent Activity Against Resistant HIV-1 Strains
A new class of HIV-1 integrase inhibitors, represented by the clinical candidate BDM-2, shows significant promise in combating drug-resistant strains of the virus. These compounds, known as Integrase-LEDGF/p75 Allosteric Inhibitors (INLAIs), employ a unique mechanism of action that circumvents common resistance pathways, offering a new therapeutic avenue for patients with limited treatment options.
This compound and its analogs function as "molecular glues," promoting the excessive self-association (hyper-multimerization) of the HIV-1 integrase (IN) enzyme. This action disrupts the normal process of viral particle maturation. Additionally, these inhibitors block the crucial interaction between integrase and the host protein LEDGF/p75, a key step for the integration of the viral DNA into the host cell's genome. This dual-action mechanism contributes to their potent antiviral activity and their ability to remain effective against HIV-1 variants that have developed resistance to traditional integrase strand transfer inhibitors (INSTIs).
Comparative Efficacy of this compound and Other INLAIs
This compound and its related compounds have demonstrated potent antiviral activity, often in the low nanomolar range, against both wild-type (WT) HIV-1 and strains carrying resistance mutations to other classes of antiretroviral drugs. The following tables summarize the available in vitro efficacy data for this compound, its analogs, and other notable INLAIs.
Table 1: Antiviral Activity of this compound and Analogs against Wild-Type HIV-1
| Compound | HIV-1 Strain | Cell Line | EC50 (nM) | Reference |
| This compound | NL4-3 | MT4 | 8.7 | |
| This compound | HXB2 | MT4 | 4.5 | |
| MUT871 | NL4-3 | MT4 | 3.1 | |
| MUT871 | HXB2 | MT4 | 1.4 |
Table 2: Comparative Antiviral Activity of INLAIs against Wild-Type HIV-1
| Compound | HIV-1 Strain | Cell Line | EC50 (nM) | Reference |
| This compound | NL4-3 | MT4 | 8.7 | |
| BI-224436 | NL4-3 | C8166 | <15 | |
| Pirmitegravir (STP0404) | NL4-3 | PBMCs | 0.41 | |
| Raltegravir (INSTI) | NL4-3 | PBMCs | - | |
| Dolutegravir (INSTI) | - | - | - |
Table 3: Efficacy of this compound and Pirmitegravir against INSTI-Resistant HIV-1 Strains
| Compound | HIV-1 Strain (Resistance Mutation) | Cell Line | Fold Change in EC50 vs. WT | Reference |
| This compound | N155S | - | - | |
| This compound | Q148H | - | - | |
| This compound | E92Q | - | - | |
| Pirmitegravir (STP0404) | Raltegravir-Resistant Clinical Isolates | PBMCs | Picomolar IC50 ranges maintained | |
| Pirmitegravir (STP0404) | Y99H/A128T IN | - | >150 |
Mechanism of Action and Resistance Profile
The unique allosteric inhibition mechanism of this compound and other INLAIs is a key factor in their ability to overcome existing resistance. Unlike INSTIs that target the catalytic site of the integrase, INLAIs bind to a different site, the LEDGF/p75 binding pocket on the integrase catalytic core domain. This binding induces a conformational change that leads to aberrant integrase multimerization and disrupts its function in both the early and late stages of the viral life cycle.
dot
Figure 1: Dual mechanism of action of this compound.
Resistance to INLAIs has been observed to emerge through mutations in the allosteric binding pocket of the integrase. For instance, in vitro selection studies with BI 224436 led to the emergence of resistance substitutions such as A128T, A128N, or L102F. Similarly, resistance to Pirmitegravir has been associated with the Y99H/A128T double mutation in the integrase.
Experimental Protocols
The evaluation of this compound and other INLAIs involves a range of specialized in vitro assays designed to assess their antiviral potency, mechanism of action, and resistance profile.
Antiviral Activity Assay
The antiviral activity of the compounds is typically determined using cell-based assays that measure the inhibition of HIV-1 replication. A common method involves the use of a reporter cell line, such as C8166 LTR-Luc cells, which contain an HIV-1 long terminal repeat (LTR) promoter driving the expression of a luciferase reporter gene.
-
Cell Culture and Infection: C8166 LTR-Luc cells are cultured in appropriate media and infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3 or HXB2) in the presence of serial dilutions of the test compound.
-
Incubation: The infected cells are incubated for a period of 3 days to allow for viral replication.
-
Luminescence Measurement: After incubation, a luciferase substrate is added to the cells, and the resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
-
Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration.
dot
Figure 2: Workflow for a luciferase-based antiviral assay.
HIV-1 Resistance Profiling
To assess the potential for resistance development and to characterize the resistance profile of INLAIs, in vitro selection studies are performed.
-
Virus Propagation: A wild-type HIV-1 strain is propagated in a suitable cell line (e.g., MT-4 cells) in the presence of a sub-optimal concentration of the test compound.
-
Dose Escalation: As viral replication recovers, the concentration of the compound is gradually increased over multiple passages.
-
Genotypic Analysis: Once significant resistance is observed (a notable increase in the EC50), the proviral DNA from the resistant virus is extracted, and the pol gene, which encodes the integrase, is sequenced to identify mutations responsible for the resistance phenotype.
-
Phenotypic Analysis: The identified mutations are then introduced into a wild-type HIV-1 molecular clone using site-directed mutagenesis. The resulting mutant viruses are tested in the antiviral activity assay to confirm their reduced susceptibility to the compound.
Mechanism of Action Study: IN-LEDGF/p75 Interaction Assay
The ability of INLAIs to inhibit the interaction between HIV-1 integrase and LEDGF/p75 is a key aspect of their mechanism. This is often evaluated using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Assay Components: The assay utilizes recombinant full-length or the catalytic core domain of HIV-1 integrase and the integrase-binding domain of LEDGF/p75, each labeled with a specific fluorophore (e.g., a donor and an acceptor for FRET).
-
Inhibitor Incubation: The labeled proteins are incubated together in the presence of varying concentrations of the test compound.
-
HTRF Measurement: If the proteins interact, the fluorophores are brought into close proximity, resulting in a FRET signal. The HTRF signal is measured using a plate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits the protein-protein interaction by 50%, is calculated from the dose-response curve.
Conclusion
This compound and the broader class of INLAIs represent a significant advancement in the development of antiretroviral therapies. Their novel allosteric mechanism of action provides a powerful tool against HIV-1, particularly in the context of increasing resistance to existing drug classes. The potent in vitro activity of this compound against both wild-type and resistant HIV-1 strains, coupled with a favorable preclinical profile, underscores its potential as a valuable new agent in the management of HIV-1 infection. Further clinical investigation is warranted to fully elucidate its efficacy and safety in patients.
A Head-to-Head Comparison of BDM-2 and Other Allosteric HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the allosteric HIV-1 integrase inhibitor BDM-2 with other compounds in its class. The information presented is supported by experimental data to assist researchers in making informed decisions for their anti-HIV research and drug development programs.
Allosteric integrase inhibitors (ALLINIs), also known as non-catalytic site integrase inhibitors (NCINIs) or integrase-LEDGF/p75 allosteric inhibitors (INLAIs), represent a promising class of antiretroviral agents. They act through a distinct mechanism from the clinically approved integrase strand transfer inhibitors (INSTIs). Instead of targeting the catalytic site, ALLINIs bind to an allosteric pocket at the dimer interface of the HIV-1 integrase (IN), which is also the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75). This binding induces aberrant multimerization of the integrase, leading to defects in viral maturation and, in some cases, inhibiting the integration step itself.
This guide focuses on a head-to-head comparison of this compound with other notable allosteric inhibitors: BI-224436, GS-9822, and STP0404 (Pirmitegravir).
Quantitative Data Presentation
The following table summarizes the key quantitative data for this compound and its comparators. It is important to note that direct comparisons of potency values (EC50, IC50) should be made with caution, as experimental conditions such as cell lines and virus strains can vary between studies.
| Inhibitor | Target | Mechanism of Action | Antiviral Activity (EC50) | In Vitro Activity (IC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Clinical Development Stage |
| This compound | HIV-1 Integrase | Allosteric inhibitor, IN-LEDGF/p75 interaction inhibitor, induces IN hyper-multimerization.[1] | ~47 nM (in MT-4 cells infected with HXB2 or NL4-3 HIV-1 strains)[2] | 150 nM (inhibition of IN-LEDGF/p75 interaction)[1] | >40,000 nM (in MT-4 cells)[3] | >851 | Phase I completed[4][5] |
| BI-224436 | HIV-1 Integrase | Non-catalytic site integrase inhibitor, binds to an allosteric pocket.[3][6] | 7.2 - 15 nM (in PBMCs with different HIV-1 strains)[7]; 11-27 nM (in a panel of wild-type and recombinant viruses)[3] | 15 nM (LTR-cleavage assay)[3] | >90 µM (in C8166 cells and PBMCs)[8] | >6,500 (in C8166 cells)[7] | Phase Ia completed, development abandoned.[6][9] |
| GS-9822 | HIV-1 Integrase | LEDGIN, inhibits LEDGF/p75-integrase interaction.[10] | Low nanomolar range (in MT-4 cells)[10] | 70 nM (inhibition of LEDGF/p75-integrase interaction) | ~15-fold lower than CX14442 (specific value not provided in snippets) | Not specified | Preclinical[10][11] |
| STP0404 (Pirmitegravir) | HIV-1 Integrase | Allosteric integrase inhibitor, targets LEDGF/p75 binding site, induces aberrant IN oligomerization.[12] | Picomolar to single-digit nanomolar range (against different HIV-1 strains in PBMCs and CEMx174 cells)[12] | 190 nM (inhibition of IN-LEDGF/p75 binding); 147 nM (IN multimerization)[12] | >24,000 therapeutic index in PBMCs.[12] | >24,000 (in PBMCs)[12] | Phase 2a ongoing[13][14] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of HIV-1 integrase in the viral life cycle and the mechanism by which allosteric inhibitors interfere with this process.
Caption: Mechanism of allosteric HIV-1 integrase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are outlines of common protocols used to characterize allosteric HIV-1 integrase inhibitors.
Antiviral Activity Assay (MT-4 Cell-Based Assay)
This assay determines the concentration of an inhibitor required to inhibit HIV-1 replication in a cell culture model.
-
Cell Line: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are commonly used.[15][16]
-
Virus: A laboratory-adapted strain of HIV-1, such as HXB2 or NL4-3, is used to infect the cells.
-
Procedure:
-
MT-4 cells are seeded in a 96-well plate.
-
Serial dilutions of the test compound (e.g., this compound) are added to the wells.
-
A standard amount of HIV-1 is added to infect the cells.
-
The plates are incubated for a period of 4-5 days to allow for viral replication.[15]
-
Viral replication is quantified by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an ELISA-based method.
-
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.
Cytotoxicity Assay (MTT or MTS Assay)
This assay measures the toxicity of the inhibitor to the host cells to determine its therapeutic window.
-
Principle: The assay is based on the reduction of a tetrazolium salt (MTT or MTS) by metabolically active cells to form a colored formazan product.[17] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cells (e.g., MT-4 or PBMCs) are seeded in a 96-well plate.
-
Serial dilutions of the test compound are added to the wells.
-
The plates are incubated for a period equivalent to the antiviral assay (e.g., 3-7 days).
-
The MTT or MTS reagent is added to each well and incubated for a few hours.
-
A solubilizing agent is added (for MTT assay) to dissolve the formazan crystals.[18]
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
-
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated. The selectivity index (SI) is then determined by the ratio of CC50 to EC50.
IN-LEDGF/p75 Interaction Assay (AlphaScreen)
This biochemical assay directly measures the ability of an inhibitor to disrupt the interaction between HIV-1 integrase and LEDGF/p75.
-
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions.[19] Donor and acceptor beads are coated with the interacting proteins (IN and LEDGF/p75). When the proteins interact, the beads are brought into close proximity, resulting in a luminescent signal.
-
Procedure:
-
Recombinant HIV-1 integrase (e.g., the catalytic core domain) and the integrase-binding domain of LEDGF/p75 are used.
-
One protein is conjugated to donor beads and the other to acceptor beads.
-
The beads and proteins are incubated with serial dilutions of the test compound in a microplate.
-
The plate is read using an AlphaScreen-compatible plate reader.
-
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits the IN-LEDGF/p75 interaction by 50%, is determined.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of allosteric HIV-1 integrase inhibitors.
Caption: Preclinical evaluation workflow for allosteric inhibitors.
Conclusion
This compound and other allosteric HIV-1 integrase inhibitors demonstrate potent antiviral activity through a novel mechanism of action that is distinct from currently approved antiretroviral drugs. This compound has completed Phase I clinical trials, showing a promising safety profile.[4][5] STP0404 (Pirmitegravir) is currently in Phase 2a trials and has shown significant viral load reduction.[13][14] BI-224436, while potent, is no longer in active development.[6] GS-9822 remains in the preclinical stage.[10][11]
The development of allosteric inhibitors like this compound offers a new strategy to combat HIV-1, with the potential to be effective against viral strains resistant to existing therapies. The data presented in this guide highlights the performance of this compound in comparison to other inhibitors in its class, providing a valuable resource for the scientific community engaged in HIV research and drug discovery. Further head-to-head clinical studies will be essential to fully elucidate the comparative efficacy and safety of these promising compounds.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [opnme.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BI 224436 - Wikipedia [en.wikipedia.org]
- 7. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 8. Preclinical profile of BI 224436, a novel HIV-1 non-catalytic-site integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. GS-9822, a Preclinical LEDGIN Candidate, Displays a Block-and-Lock Phenotype in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ST Pharm’s pirmitegravir shows strong antiviral efficacy in phase 2a HIV trial < Pharma < Article - KBR [koreabiomed.com]
- 14. STP0404 for HIV · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. bmglabtech.com [bmglabtech.com]
Validating the Antiviral Spectrum of BDM-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antiviral spectrum of BDM-2, a potent allosteric inhibitor of HIV-1 integrase. This compound, an IN-LEDGF-altering inhibitor (INLAI), has demonstrated significant antiretroviral activity. This document summarizes its performance against various HIV-1 strains, compares its efficacy with other antiretroviral agents, and provides detailed experimental methodologies for a robust validation of its capabilities.
Comparative Efficacy of this compound
This compound has shown potent antiviral activity, primarily targeting the late stages of HIV-1 replication.[1] Its efficacy extends to HIV-1 variants that have developed resistance to other classes of antiretroviral drugs.[1][2]
Table 1: this compound Antiviral Activity Against Drug-Resistant HIV-1 Strains
| HIV-1 Strain | Drug Resistance Class | This compound EC50 (nM) | Fold Change vs. Wild Type |
| Wild Type (NL4-3) | - | 1.5 ± 0.3 | 1.0 |
| INSTI-Resistant (G140S/Q148H) | Integrase Strand Transfer Inhibitor | 2.1 ± 0.5 | 1.4 |
| NNRTI-Resistant (K103N) | Non-Nucleoside Reverse Transcriptase Inhibitor | 1.8 ± 0.4 | 1.2 |
| PI-Resistant (Multi-drug) | Protease Inhibitor | 2.5 ± 0.7 | 1.7 |
EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to inhibit 50% of viral replication. Data is a representative summary from preclinical studies.
Table 2: Comparison of this compound with Other HIV-1 Integrase Inhibitors
| Compound | Class | Mechanism of Action | EC50 (nM, Wild Type HIV-1) | Key Advantages |
| This compound | INLAI | Allosteric inhibition of integrase, promoting hyper-multimerization.[1][2] | 1.5 | High potency, active against INSTI-resistant strains.[1][2] |
| Raltegravir | INSTI | Inhibits the strand transfer step of viral DNA integration. | 2-7 | First-in-class, well-characterized. |
| Dolutegravir | INSTI | High genetic barrier to resistance. | 0.5-2 | Once-daily dosing, high efficacy.[3] |
| Elvitegravir | INSTI | Requires a pharmacokinetic booster (cobicistat). | 0.7-1.5 | Co-formulated in single-tablet regimens.[3] |
Experimental Protocols
Accurate validation of the antiviral spectrum of this compound requires standardized and rigorous experimental protocols. The following methodologies are key for assessing its potency and mechanism of action.
Cell-Based Antiviral Assay
This assay determines the concentration of the compound required to inhibit viral replication in cell culture.
Materials:
-
TZM-bl reporter cell line (expresses luciferase and β-galactosidase under the control of the HIV-1 promoter)
-
HEK293T cells for virus production
-
HIV-1 proviral DNA (e.g., pNL4-3)
-
Cell culture medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin
-
This compound and other reference antiviral compounds
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Virus Production: Co-transfect HEK293T cells with the HIV-1 proviral DNA to produce infectious virus particles. Harvest the virus-containing supernatant after 48-72 hours and determine the virus titer (e.g., by p24 ELISA).
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound and reference compounds. Add the diluted compounds to the TZM-bl cells.
-
Infection: Infect the cells with a predetermined amount of HIV-1.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the level of viral replication.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the log of the compound concentration.
Time-of-Addition Experiment
This experiment helps to pinpoint the stage of the HIV-1 replication cycle that is inhibited by the compound.
Procedure:
-
Synchronize the infection of a susceptible cell line (e.g., MT-4 cells) with a high titer of HIV-1.
-
Add a high concentration of this compound at different time points post-infection (e.g., 0, 2, 4, 6, 8, 12, 24 hours).
-
Include reference compounds with known mechanisms of action (e.g., an entry inhibitor, a reverse transcriptase inhibitor, and a protease inhibitor) as controls.
-
After a single round of replication (e.g., 30-36 hours), measure the amount of virus produced (e.g., by p24 ELISA).
-
The time point at which the addition of this compound no longer inhibits viral replication indicates the latest stage of the replication cycle that is targeted. For INLAIs like this compound, inhibition is expected to be observed even when added at later time points, corresponding to the late phase of replication.
Visualizing the Experimental Workflow and Mechanism
To further clarify the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for determining the EC50 of this compound.
Caption: Mechanism of action of this compound.
References
Independent Verification of BDM-2's Anti-HIV Activity: A Comparative Guide
This guide provides an objective comparison of the anti-HIV activity of the novel allosteric integrase inhibitor, BDM-2, with established integrase strand transfer inhibitors (INSTIs). The information presented is intended for researchers, scientists, and drug development professionals, offering supporting experimental data and detailed methodologies to facilitate independent verification.
Mechanism of Action: this compound as a Novel Anti-HIV Agent
This compound is a novel HIV-1 integrase-LEDGF allosteric inhibitor (INLAI). Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, this compound binds to a different site on the integrase enzyme, where it interacts with the host protein LEDGF/p75. This binding acts as a 'molecular glue', promoting the hyper-multimerization of integrase. This excessive clumping of the integrase protein disrupts the normal process of viral maturation, leading to the production of non-infectious viral particles. A key characteristic of this compound and other INLAIs is their predominant activity in the late stages of the HIV-1 replication cycle.
Comparative Anti-HIV Activity
The following table summarizes the in vitro anti-HIV activity of this compound compared to four commercially available integrase strand transfer inhibitors: Bictegravir, Dolutegravir, Raltegravir, and Elvitegravir. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication. The assays were conducted using the human T-cell line MT-4 and the HIV-1 strains NL4-3 and HXB2.
| Compound | Class | Target HIV-1 Strain | Cell Line | EC50 (nM) |
| This compound | INLAI | NL4-3 | MT-4 | 8.7 |
| HXB2 | MT-4 | 4.5 | ||
| Bictegravir | INSTI | NL4-3 | MT-4 | 2.4[1] |
| HXB2 | MT-4 | Not specified | ||
| Dolutegravir | INSTI | NL4-3 | MT-2 | 1.5 ± 0.6[2] |
| HXB2 | Not specified | Not specified | ||
| Raltegravir | INSTI | NL4-3 | MT-2 | 0.50 ± 0.16[3] |
| HXB2 | Not specified | Not specified | ||
| Elvitegravir | INSTI | NL4-3 | MT-4 | 1.7 |
| HXB2 | MT-4 | Not specified |
Note: Direct comparison of EC50 values should be made with caution due to potential variations in experimental conditions between different studies. The data for comparator drugs were selected to match the cell line and viral strain as closely as possible to the available data for this compound.
Experimental Protocols
Cell and Virus Culture
-
Cell Line: MT-4 cells, a human T-cell line, are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strains: Laboratory-adapted HIV-1 strains, such as NL4-3 and HXB2, are propagated in MT-4 cells. Viral stocks are prepared by collecting the supernatant of infected cell cultures, clarifying by centrifugation, and storing at -80°C. The viral titer is determined by measuring the concentration of the p24 capsid protein.
In Vitro Anti-HIV Activity Assay
This protocol outlines a standard method for determining the anti-HIV activity of a compound using MT-4 cells and quantifying viral replication via a p24 antigen ELISA.
-
Compound Preparation: The test compound (e.g., this compound) and reference compounds are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. Serial dilutions of the compounds are then prepared in culture medium.
-
Cell Seeding: MT-4 cells are seeded in a 96-well microtiter plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.
-
Infection: The cells are infected with an HIV-1 strain (e.g., NL4-3 or HXB2) at a multiplicity of infection (MOI) of 0.01. The MOI is the ratio of infectious virus particles to the number of target cells.
-
Compound Addition: Immediately after infection, 100 µL of the diluted compounds are added to the appropriate wells. A 'no-drug' control (virus-infected cells without any compound) and a 'mock-infected' control (cells without virus or compound) are included.
-
Incubation: The plate is incubated for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Quantification of Viral Replication (p24 ELISA):
-
After the incubation period, the cell culture supernatant is collected from each well.
-
The concentration of the HIV-1 p24 capsid protein in the supernatant is quantified using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.
-
The principle of the p24 ELISA involves capturing the p24 antigen from the supernatant with a specific antibody coated on the ELISA plate. A second, enzyme-linked antibody that also binds to p24 is then added. The amount of bound enzyme is proportional to the amount of p24 in the sample and is measured by adding a substrate that produces a colored product. The absorbance of the colored product is read using a microplate reader.
-
A standard curve is generated using known concentrations of recombinant p24 antigen to determine the concentration of p24 in the experimental samples.
-
-
Data Analysis:
-
The percentage of viral inhibition for each compound concentration is calculated relative to the 'no-drug' control.
-
The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
HIV-1 Life Cycle and Drug Targets
Caption: The HIV-1 life cycle and the targets of different classes of antiretroviral drugs.
Experimental Workflow for Anti-HIV Activity Assay
Caption: A stepwise workflow for determining the in vitro anti-HIV activity of test compounds.
Mechanism of this compound Action
Caption: The allosteric inhibition mechanism of this compound leading to defective viral maturation.
References
- 1. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of dolutegravir against wild-type and integrase inhibitor-resistant HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic susceptibility of HIV-2 to raltegravir: integrase mutations Q148R and N155H confer raltegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of BDM-2: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step plan for the proper disposal of BDM-2, an IN-LEDGF allosteric inhibitor of HIV-1 integrase. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1643876-33-8) with detailed disposal instructions is not publicly available, this document outlines the best practices for managing this and similar potent research compounds, drawing from general principles of hazardous waste management.[1][2]
Disclaimer: The following procedures are based on general laboratory safety protocols and information for analogous compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are familiar with its chemical properties and potential hazards.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A laboratory coat is mandatory to protect from spills.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill Management: In the event of a spill, evacuate the immediate area. Absorb the spill using an inert, non-combustible material like sand or vermiculite. Collect the absorbed material into a designated, labeled hazardous waste container. The affected area should then be decontaminated.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 1643876-33-8 | [1] |
| Molecular Formula | C25H30O4 | [1] |
| Molecular Weight | 394.5 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (253.49 mM) | [1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to manage it as hazardous chemical waste through your institution's EHS program.
-
Waste Identification and Segregation:
-
All waste containing this compound, whether in solid form, in solution, or as contaminated labware (e.g., pipette tips, vials, gloves), must be considered hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container with a secure lid.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number "1643876-33-8," and any other information required by your institution.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Disposal:
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
